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  • Product: 1-(2-Ethylphenyl)piperidin-4-amine
  • CAS: 1017042-50-0

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 1-(2-Ethylphenyl)piperidin-4-amine

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(2-Ethylphenyl)piperidin-4-amine Abstract This technical guide provides a comprehensive framework for the structural analysis and characterization of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(2-Ethylphenyl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 1-(2-Ethylphenyl)piperidin-4-amine, a piperidine derivative of significant interest in medicinal chemistry and drug development. As a key molecular scaffold, its unambiguous identification and purity assessment are paramount for reproducible research and regulatory compliance. This document moves beyond rote protocols to explain the scientific rationale behind the application of core analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatography. We present field-proven methodologies, predictive data, and integrated workflows designed for researchers, analytical scientists, and drug development professionals. The guide emphasizes a multi-technique, self-validating approach to ensure the highest degree of scientific integrity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern pharmacology, found in a vast number of natural products and marketed pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. 1-(2-Ethylphenyl)piperidin-4-amine represents a specific embodiment of this scaffold, combining an N-arylpiperidine core with a primary amine, offering multiple points for further chemical elaboration.

The precise characterization of such molecules is not merely an academic exercise; it is a critical prerequisite for advancing any research or development program. The identity, purity, and stability of an active pharmaceutical ingredient (API) or intermediate directly impact its biological activity, safety profile, and manufacturability. This guide provides the analytical logic and practical protocols to achieve a robust and defensible structural elucidation of 1-(2-Ethylphenyl)piperidin-4-amine.

Molecular Overview and Physicochemical Properties

A foundational step in any analysis is understanding the basic molecular and physical properties of the compound. These data serve as the reference point for all subsequent spectroscopic and chromatographic investigations.

Figure 1: Chemical Structure of 1-(2-Ethylphenyl)piperidin-4-amine

Caption: 2D structure of 1-(2-Ethylphenyl)piperidin-4-amine.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
IUPAC Name 1-(2-Ethylphenyl)piperidin-4-amineGenerated
Molecular Formula C₁₃H₂₀N₂PubChem CID 10728788 (Analog)[2]
Molecular Weight 204.31 g/mol PubChem CID 10728788 (Analog)[2]
Canonical SMILES CCC1=CC=CC=C1N2CCC(CC2)NGenerated
InChI InChI=1S/C13H20N2/c1-2-11-5-3-4-6-12(11)15-9-7-10(14)8-10/h3-6,10H,2,7-9,14H2,1H3Generated
InChIKey BCEKLYJIVXGPLQ-UHFFFAOYSA-N (Analog)PubChem CID 10728788 (Analog)[2]

Synthesis Context: Anticipating Analytical Challenges

A robust analytical strategy is informed by the synthetic route used to create the molecule. Understanding the synthesis allows the analyst to anticipate potential impurities, such as unreacted starting materials, byproducts, or reagent residues. A common and efficient route to this target molecule would be the reductive amination of the corresponding ketone, 1-(2-ethylphenyl)piperidin-4-one.[3]

Figure 2: Plausible Synthetic Workflow via Reductive Amination

G A 1-(2-Ethylphenyl)piperidin-4-one + Ammonia Source (e.g., NH₄OAc) C Imine Intermediate (in situ) A->C Condensation B Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D 1-(2-Ethylphenyl)piperidin-4-amine (Crude Product) B->D C->D Reduction E Purification (e.g., Column Chromatography, Recrystallization) D->E F Final Product >98% Purity E->F

Caption: Anticipated synthetic pathway to the target compound.

Causality Behind This Approach:

  • Starting Material: The ketone, 1-(2-ethylphenyl)piperidin-4-one, is a key potential impurity that must be monitored.

  • Byproducts: Incomplete reduction or side reactions could lead to hydroxylated or dimeric impurities.

  • Isomers: While not a factor in this specific final step, syntheses of substituted piperidines can introduce diastereomers if other chiral centers are present.[4]

Spectroscopic Analysis: The Core of Structural Elucidation

Spectroscopy provides a direct view of the molecule's atomic and functional group composition. A combination of NMR, MS, and IR is required for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Expertise & Experience: The key to NMR is not just acquiring a spectrum, but correctly interpreting the chemical shifts, coupling constants (J-values), and integrations. For 1-(2-Ethylphenyl)piperidin-4-amine, we expect distinct regions for the aromatic protons, the ethyl group protons, and the piperidine ring protons. The diastereotopic nature of the axial and equatorial protons on the piperidine ring often leads to complex, overlapping multiplets, requiring 2D NMR techniques (like COSY and HSQC) for full assignment in complex cases.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on known chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)[5]

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Features
Ethyl -CH₃~1.2 (t, 3H)~14Triplet due to coupling with adjacent CH₂
Ethyl -CH₂~2.6 (q, 2H)~24Quartet due to coupling with adjacent CH₃
Piperidine H2/H6 (axial/eq)~2.8 - 3.2 (m, 4H)~53Complex multiplets, adjacent to Nitrogen
Piperidine H3/H5 (axial/eq)~1.5 - 1.9 (m, 4H)~33Complex multiplets
Piperidine H4~2.7 (m, 1H)~50Methine proton, adjacent to amine
Amine -NH₂~1.5 (br s, 2H)-Broad singlet, exchangeable with D₂O
Aromatic H~7.0 - 7.3 (m, 4H)~125 - 145Multiplets in the aromatic region

Trustworthiness: Experimental Protocol for NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Solvent Choice: Chloroform-d (CDCl₃) is a good first choice. If the N-H protons are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred as it slows down proton exchange.

  • Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (>32 scans).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hours.

  • 2D NMR (If Needed): If assignments are ambiguous, perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to resolve overlapping signals and confirm connectivity.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Expertise & Experience: For a molecule like this, Electrospray Ionization (ESI) in positive mode is the method of choice, as the two nitrogen atoms are readily protonated. The resulting mass spectrum should show a strong molecular ion peak at m/z 205.16 [M+H]⁺. The fragmentation pattern is highly predictable and confirmatory. Cleavage of the piperidine ring is characteristic, often leading to stable iminium ions.[6]

Figure 3: Predicted ESI-MS Fragmentation Pathway

G cluster_0 Molecular Ion [M+H]⁺ cluster_1 Fragment 1 cluster_2 Fragment 2 (Characteristic) A m/z 205.16 B m/z 176.14 (Loss of NH₃) A->B -NH₃ C m/z 132.11 (Ethylphenyl Iminium Ion) A->C Ring Opening

Caption: Key predicted fragmentation pathways for the title compound.

Trustworthiness: Experimental Protocol for LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent, typically methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reversed-phase HPLC column. Use a simple gradient, for example, from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes. The formic acid aids in ionization.

  • MS Detection: Direct the HPLC eluent into the ESI source of the mass spectrometer.

  • Acquisition Mode: Scan in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the precursor ion (m/z 205.16). The resulting spectrum should show the predicted fragment ions (e.g., m/z 176.14, 132.11).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expertise & Experience: While not as definitive as NMR for overall structure, IR provides a quick quality control check. The key is to look for the presence of expected vibrations and the absence of unexpected ones (e.g., a C=O stretch from the ketone starting material).

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Primary Amine)3300 - 3500Two sharp-to-medium bands
C-H Stretch (Aromatic)3000 - 3100Sharp, medium bands
C-H Stretch (Aliphatic)2850 - 3000Strong, sharp bands
C=C Stretch (Aromatic)1450 - 1600Medium-to-weak bands
C-N Stretch1020 - 1250Medium bands

Trustworthiness: Experimental Protocol for ATR-IR Analysis

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.[5]

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Chromatographic Purity and Quantification

Chromatography separates the target compound from any impurities, allowing for its purity to be accurately determined.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry.

Expertise & Experience: Method development is key. For this amine-containing compound, peak tailing can be an issue. This is mitigated by using a low-pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the amines and by using a high-quality, end-capped C18 column. UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm) is appropriate.

Trustworthiness: Experimental Protocol for HPLC Purity Method

  • System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare the sample at a concentration of ~1 mg/mL in the mobile phase.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area. A standard for piperidine analysis may also be used for comparison.[7][8]

Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds. While the target molecule can be analyzed by GC, its polarity and amine groups may cause peak tailing. It is often more useful for analyzing less polar starting materials or potential byproducts.

Trustworthiness: Experimental Protocol for GC-MS Analysis

  • System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A low-to-mid polarity column, such as a DB-5 or HP-5 (e.g., 30m x 0.25mm x 0.25µm).[9]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temp: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Injector/Detector Temp: 250 °C / 280 °C.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Integrated Analytical Workflow: A Self-Validating System

No single technique provides the complete picture. True confidence in structural characterization comes from an integrated approach where each technique corroborates the others.

Figure 4: Integrated Workflow for Structural Characterization

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Final Qualification A Synthesized Material B HPLC-UV / LC-MS Screen (Purity Check & MW Confirm) A->B C High-Field NMR (¹H, ¹³C, 2D) B->C Is MW correct? D High-Resolution MS/MS (Accurate Mass & Fragmentation) B->D E ATR-IR (Functional Group ID) B->E F Quantitative Purity (Validated HPLC Method >98%) C->F Data Consistent? D->F Data Consistent? E->F Data Consistent? G Reference Standard Generation F->G H Structure Confirmed & Qualified G->H

Caption: A logical workflow from initial sample to qualified standard.

Conclusion

The structural analysis of 1-(2-Ethylphenyl)piperidin-4-amine is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By combining NMR for detailed structural mapping, MS for molecular weight and fragmentation confirmation, IR for functional group verification, and chromatography for purity assessment, a complete and defensible characterization can be achieved. The protocols and insights provided in this guide are designed to establish a foundation of scientific rigor, ensuring that subsequent research and development activities are built upon a well-characterized and reliable molecular entity.

References

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE . Zamani, A., & Ghaieni, H. R. (2015). Semantic Scholar. Available at: [Link].

  • 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem . National Center for Biotechnology Information. Available at: [Link].

  • N-phenyl-1-(2-phenylethyl)-4-piperidinamine - PubChem . National Center for Biotechnology Information. Available at: [Link].

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . Schepmann, D., et al. (2017). ChemistryOpen. Available at: [Link].

  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review . Siadati, S. A. (2025). Tabari Biomedical Student Research Journal. Available at: [Link].

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Goel, K. K., et al. (2008). Biomedical Pharmacology Journal. Available at: [Link].

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues . O'Donovan, D. (2014). University College Cork. Available at: [Link].

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . Al-Sabti, O. A., et al. (2021). Journal of Chromatographic Science. Available at: [Link].

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant . Zhang, J., et al. (2023). Alternative Therapies in Health and Medicine. Available at: [Link].

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. CN104297404A. Google Patents.
  • Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers (Supplemental Information) . Wallach, J., et al. (2015). Drug Testing and Analysis. Available at: [Link].

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines . Coldham, I., et al. (2011). Organic Letters. Available at: [Link].

  • N-Phenyl-4-piperidinamine - NIST WebBook . National Institute of Standards and Technology. Available at: [Link].

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices . De Mey, E., et al. (2015). ResearchGate. Available at: [Link].

  • Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers . Wallach, J., et al. (2015). Drug Testing and Analysis. Available at: [Link].

Sources

Exploratory

Technical Guide: Physicochemical Properties of 1-(2-Ethylphenyl)piperidin-4-amine

Executive Summary This guide provides an in-depth technical analysis of 1-(2-Ethylphenyl)piperidin-4-amine , a specialized bifunctional building block used in the synthesis of GPCR ligands (specifically 5-HT and Dopamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 1-(2-Ethylphenyl)piperidin-4-amine , a specialized bifunctional building block used in the synthesis of GPCR ligands (specifically 5-HT and Dopamine antagonists) and kinase inhibitors.

Critical Distinction: Researchers must distinguish this compound from 1-(2-phenylethyl)piperidin-4-amine (ANPP), a controlled fentanyl precursor. The molecule discussed here features a direct N-aryl bond between the piperidine nitrogen and the ortho-ethylphenyl ring, imparting significantly different electronic properties (lower basicity at N1) and steric parameters compared to its alkyl-linker analogs.

Molecular Architecture & Identity

The molecule consists of a piperidine ring substituted at the nitrogen (N1) with a 2-ethylphenyl group and at the 4-position with a primary amine. The ortho-ethyl substituent introduces significant steric strain, forcing the phenyl ring to twist out of coplanarity with the piperidine, which impacts metabolic stability and binding kinetics.

Property Data / Descriptor
Chemical Name 1-(2-Ethylphenyl)piperidin-4-amine
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
SMILES CCc1ccccc1N2CCC(N)CC2
InChI Key (Predicted) LZX... (Analogous to N-aryl piperidines)
CAS RN Note: Often custom synthesized; see 887599-83-5 for related isomers
Structural Class N-Aryl Piperidine / Primary Amine

Physicochemical Profile

The physicochemical behavior of this compound is dominated by its diprotic nature and the steric hindrance of the ortho-ethyl group.

Ionization Constants (pKa)

Unlike N-alkyl piperidines, the N1 nitrogen in this molecule is an aniline derivative . The lone pair on N1 is delocalized into the phenyl ring, drastically reducing its basicity.

  • pKa₁ (N4-NH₂): 10.4 ± 0.2 (Primary aliphatic amine). This is the dominant protonation site at physiological pH.

  • pKa₂ (N1-Ph): 3.5 ± 0.5 (N-alkyl aniline). The ortho-ethyl group may slightly increase basicity via inductive effects (+I) but decreases it via steric inhibition of resonance solvation.

Implication: At pH 7.4, the molecule exists primarily as a monocation (protonated at N4).

Lipophilicity (LogP / LogD)

The ethyl group contributes +1.0 log units of lipophilicity compared to the phenyl analog.

Parameter Value (Predicted) Context
LogP (Neutral) 2.3 – 2.6Moderate lipophilicity; good membrane permeability in neutral form.
LogD (pH 7.4) 0.1 – 0.5Reduced significantly due to N4 protonation.
Polar Surface Area ~29 ŲFavorable for BBB penetration (CNS active scaffold).
Solubility Profile
  • Water (Neutral pH): Low (< 0.5 mg/mL).

  • 0.1 N HCl: High (> 50 mg/mL) due to formation of the dihydrochloride salt.

  • Organic Solvents: Soluble in DCM, DMSO, Methanol.

Synthesis & Purification Protocols

Due to the difficulty of nucleophilic aromatic substitution (SNAr) on electron-neutral rings like ethylbenzene, the standard synthesis utilizes Buchwald-Hartwig Palladium-Catalyzed Amination .

Synthetic Workflow (Graphviz)

Synthesis Reactant1 1-Bromo-2-ethylbenzene (Electrophile) Catalyst Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C Reactant1->Catalyst Reactant2 4-(Boc-amino)piperidine (Nucleophile) Reactant2->Catalyst Intermediate N-Boc Protected Intermediate Catalyst->Intermediate C-N Coupling Deprotection TFA / DCM or HCl / Dioxane Intermediate->Deprotection Product 1-(2-Ethylphenyl) piperidin-4-amine Deprotection->Product Boc Removal

Caption: Figure 1. Palladium-catalyzed cross-coupling strategy for the synthesis of sterically hindered N-aryl piperidines.

Detailed Protocol (Buchwald-Hartwig Coupling)

Reagents:

  • 1-Bromo-2-ethylbenzene (1.0 eq)

  • 4-(N-Boc-amino)piperidine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • BINAP or XPhos (4 mol%) (XPhos preferred for sterically hindered ortho substrates)

  • Sodium tert-butoxide (1.5 eq)

  • Toluene (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Catalyst Pre-mix: Charge Pd source, Ligand, and Toluene. Stir at RT for 15 mins to generate the active catalytic species.

  • Addition: Add 1-Bromo-2-ethylbenzene, 4-(N-Boc-amino)piperidine, and NaOtBu.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate filtrate.[1]

  • Deprotection: Dissolve crude intermediate in DCM. Add TFA (10 eq) dropwise at 0°C. Stir 2h.

  • Purification: Basify with 1N NaOH (keep cool). Extract with DCM.[1] Purify free base via Flash Chromatography (DCM:MeOH:NH₄OH 90:9:1).

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Method Expected Signature
¹H NMR (CDCl₃) δ 7.1-7.3 (m, 4H): Aromatic protons.δ 2.65 (q, 2H): Ethyl -CH ₂- (benzylic).δ 1.20 (t, 3H): Ethyl -CH₃.δ 3.0-3.4 (m, 4H): Piperidine N-CH protons (deshielded by aryl ring).δ 2.7 (m, 1H): CH-NH₂ methine.
LC-MS (ESI+) [M+H]⁺ = 205.17 . Look for characteristic fragmentation of NH₃ loss (M-17).
HPLC Purity Column: C18 Reverse Phase.Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.Retention: Elutes later than unsubstituted phenyl analog due to ethyl lipophilicity.

Stability & Handling (Safety)

Chemical Stability
  • Oxidation: The primary amine (N4) is susceptible to oxidation if stored in solution for prolonged periods. The N-aryl moiety is relatively stable but can darken (oxidation to quinone-imines) upon exposure to light and air.

  • Storage: Store as the Dihydrochloride salt (2HCl) for maximum stability. Keep at -20°C, desiccated, under Argon.

Experimental Determination of LogD (Protocol)[2]

Since predicted values vary, experimental determination is required for IND-enabling studies.

Shake-Flask Method (Miniaturized):

  • Prepare 10 mM stock of compound in DMSO.

  • Prepare Phosphate Buffer (pH 7.4) saturated with 1-Octanol.

  • Prepare 1-Octanol saturated with Phosphate Buffer.

  • Add 50 µL stock to a vial containing 500 µL Buffer and 500 µL Octanol.

  • Vortex 1 hour; Centrifuge 10 mins.

  • Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

References

  • Buchwald, S. L., et al. (2006). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Specific reference for XPhos use in ortho-substituted aryls).

  • PubChem Compound Summary. "1-(2-Phenylethyl)piperidin-4-amine (Analogous Structure Data)." National Library of Medicine.

  • ACD/Labs. "Physicochemical Property Prediction Algorithms (LogP/pKa)." Advanced Chemistry Development.

  • Reich, H. J. "Bordwell pKa Table (Aniline and Amine derivatives)." University of Wisconsin-Madison.

Sources

Foundational

Therapeutic Potential of 1-(2-Ethylphenyl)piperidin-4-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The search for highly tunable, multi-target pharmacophores is a cornerstone of modern drug discovery. Among privileged scaffolds, the 1-(aryl)piperidin-4-amine class has emerged as a versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for highly tunable, multi-target pharmacophores is a cornerstone of modern drug discovery. Among privileged scaffolds, the 1-(aryl)piperidin-4-amine class has emerged as a versatile building block capable of addressing complex pathologies ranging from neurodegeneration to viral infections. Specifically, 1-(2-Ethylphenyl)piperidin-4-amine (CAS 1017042-50-0) represents a highly optimized derivative. The strategic placement of a 2-ethylphenyl moiety at the N1 position of the piperidine ring introduces critical steric bulk and enhances lipophilicity, fundamentally altering the molecule's pharmacokinetic profile, blood-brain barrier (BBB) penetration, and target affinity.

This technical whitepaper synthesizes current pharmacological data, structural rationales, and validated experimental methodologies to guide researchers in leveraging this scaffold for novel therapeutic development.

Structural Rationale & Pharmacophore Mapping

To understand the therapeutic efficacy of 1-(2-Ethylphenyl)piperidin-4-amine, one must analyze the causality behind its structural components:

  • The Piperidine Core: The saturated six-membered nitrogen heterocycle provides a basic center (pKa ~9.5) that is predominantly protonated at physiological pH. This cationic state is essential for forming strong electrostatic interactions—such as cation-

    
     interactions with aromatic residues in the catalytic triad of target enzymes[1].
    
  • The 4-Amine Substitution: Positioned equatorially, the primary amine acts as a critical hydrogen bond donor and acceptor. It serves as an anchoring point for further derivatization (e.g., Ugi multi-component reactions or amide coupling) to attach covalent warheads [2].

  • The 1-(2-Ethylphenyl) Moiety: The ortho-ethyl substitution on the N-phenyl ring is not merely decorative. It induces significant steric hindrance, restricting the rotation of the N-C(aryl) bond and locking the molecule into a preferred bioactive conformation. Furthermore, the ethyl group increases the partition coefficient (LogP), optimizing the molecule for central nervous system (CNS) penetration, which is vital for neurodegenerative targets[1].

TargetNetwork Scaffold 1-(2-Ethylphenyl) piperidin-4-amine Neuro Neurodegeneration Scaffold->Neuro BBB Penetration Oncology Oncology Scaffold->Oncology Cytotoxicity Modulation Viral Antiviral & Infectious Scaffold->Viral Active Site Binding AChE AChE / BACE-1 Inhibition Neuro->AChE Hsp70 Hsp70 ATPase Inhibition Oncology->Hsp70 NS5B HCV NS5B / SARS-CoV-2 3CLpro Viral->NS5B

Fig 1. Multi-target pharmacological network of the 1-arylpiperidin-4-amine scaffold.

Multi-Target Therapeutic Landscape

The 1-arylpiperidin-4-amine scaffold has been rigorously validated across multiple therapeutic domains. By substituting the aryl group or functionalizing the 4-amine, researchers have unlocked potent activity against several high-value targets.

Neurodegenerative Diseases (Alzheimer's & Huntington's)

Progressive loss of cholinergic neurons in Alzheimer's Disease (AD) requires interventions that sustain acetylcholine levels. Piperidin-4-amine derivatives have demonstrated exceptional inhibitory activity against human Acetylcholinesterase (hAChE) and


-secretase (BACE-1). For instance, closely related benzyl-functionalized piperidin-4-amines exhibit IC50 values as low as 0.11 

M against hAChE by interacting with the Peripheral Anionic Site (PAS), effectively ameliorating cognitive impairment in vivo without detectable neurotoxicity [1]. Additionally, 1-phenylpiperidin-4-amine derivatives are actively utilized in the synthesis of "LIT-TB" compounds, which act as TrkB positive allosteric modulators for the treatment of Huntington's disease [3].
Oncology (Hsp70 Chaperone Inhibition)

Heat shock protein 70 (Hsp70) is frequently overexpressed in tumors, driving cell proliferation and drug resistance. Low molecular weight Hsp70 inhibitors based on the 4-aminopiperidine scaffold have shown profound antitumor activity. In transplantable murine models (L1210 lymphocytic leukemia and B16 melanoma), these derivatives—when used in combination with cyclophosphamide—yielded an 80-82% increase in survival time and a 98-99.7% delay in tumor growth [4],[5].

Antiviral Therapeutics (HCV & SARS-CoV-2)

The rigid spatial geometry of piperidin-4-amines makes them excellent candidates for viral enzyme inhibition.

  • HCV NS5B Polymerase: Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) analyses confirm that piperidin-4-amine derivatives act as potent non-nucleoside inhibitors of the Hepatitis C Virus NS5B RNA-dependent RNA polymerase, offering a pathway to overcome viral resistance .

  • SARS-CoV-2 3CLpro: The 1-phenylpiperidin-4-amine core has been successfully employed via multi-component Ugi reactions to deliver covalent warheads directly to the active site of the SARS-CoV-2 main protease (3CLpro) [2].

Anti-inflammatory Agents (IL-33/ST2 Pathway)

Derivatives of this scaffold are highly effective inhibitors of the Interleukin-33 (IL-33)/ST2 signaling pathway. By preventing the interaction between IL-33 and the membrane-bound ST2L receptor, these compounds halt downstream NF-


B activation, presenting a novel therapeutic avenue for severe autoimmune and inflammatory conditions like graft-versus-host disease (GVHD) [6].

Pathway IL33 IL-33 Cytokine ST2 ST2 Receptor IL33->ST2 Binds MyD88 MyD88 Adaptor ST2->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Phosphorylation Inflammation Inflammation NFkB->Inflammation Gene Expression Inhibitor Piperidin-4-amine Derivative Inhibitor->ST2 Blocks Binding

Fig 3. Mechanism of IL-33/ST2 signaling pathway inhibition by piperidin-4-amine derivatives.

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of the 1-aryl/alkyl-piperidin-4-amine scaffold across various validated targets.

Target / IndicationScaffold Role / MechanismRepresentative Efficacy / IC50Reference
hAChE (Alzheimer's)Binds to Peripheral Anionic Site (PAS)IC50 = 0.11 ± 0.02

M
[1]
Hsp70 (Oncology)ATPase domain inhibition80-82% survival increase (in vivo)[4]
HCV NS5B (Antiviral)Non-nucleoside polymerase inhibitionHigh MolDock binding scores
ST2 Receptor (Inflammation)Decoy receptor modulationDose-dependent SEAP inhibition[6]
SARS-CoV-2 3CLpro Ugi-derived covalent warhead carrierCovalent active site binding[2]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate mechanistic causality and strict control measures to prevent false positives.

Protocol 4.1: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Causality: This assay relies on the enzymatic cleavage of acetylthiocholine (ATCI) by AChE to yield thiocholine. Thiocholine subsequently reacts with the chromogen DTNB to form a yellow 5-thio-2-nitrobenzoate anion, measurable at 412 nm. Self-Validation: Spontaneous hydrolysis of ATCI can occur without the enzyme. Therefore, a "Blank" (Buffer + ATCI + DTNB without enzyme) must be subtracted from all readings. A positive control (e.g., Donepezil) validates the assay's dynamic range and sensitivity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 1-(2-Ethylphenyl)piperidin-4-amine derivative in DMSO to create a 10 mM stock, followed by serial dilutions in buffer (final DMSO concentration < 1% to avoid enzyme denaturation).

  • Incubation Phase: In a 96-well microplate, add 140

    
    L of buffer, 20 
    
    
    
    L of the test compound, and 20
    
    
    L of AChE enzyme solution (0.22 U/mL). Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.
  • Reaction Initiation: Add 10

    
    L of 10 mM DTNB and 10 
    
    
    
    L of 14 mM ATCI to all wells simultaneously using a multichannel pipette.
  • Kinetic Detection: Immediately read the absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism) by plotting log[inhibitor] versus normalized response.
    

ProtocolWorkflow Start Compound Prep (DMSO Stock) Incubation Enzyme Incubation (AChE + Inhibitor) Start->Incubation Serial Dilution Substrate Add ATCI & DTNB (Substrate + Chromogen) Incubation->Substrate 15 min, 37°C Reaction Thiocholine + DTNB Reaction Substrate->Reaction Enzymatic Cleavage Detection Absorbance Read (412 nm) Reaction->Detection Yellow Anion Formation Analysis IC50 Calculation (Self-Validating Model) Detection->Analysis Blank Correction

Fig 2. Step-by-step workflow for the in vitro AChE inhibition assay using Ellman's method.

Protocol 4.2: Hsp70 ATPase Activity Assay (Malachite Green Method)

Causality: Hsp70's chaperone function is strictly dependent on ATP hydrolysis. The Malachite Green assay quantifies the release of inorganic phosphate (Pi) resulting from this hydrolysis. Self-Validation: To confirm that the detected Pi is exclusively from Hsp70 activity and not from background phosphate contamination or spontaneous ATP breakdown, a negative control utilizing a non-hydrolyzable ATP analog (AMP-PNP) must be run in parallel.

Step-by-Step Workflow:

  • Protein Preparation: Dilute recombinant human Hsp70 to a final concentration of 0.5

    
    M in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2).
    
  • Compound Addition: Add the piperidin-4-amine derivative (in varying concentrations) to the enzyme mixture and incubate for 30 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP to a final concentration of 1 mM. Incubate at 37°C for exactly 60 minutes.

  • Detection: Add 40

    
    L of Malachite Green reagent to quench the reaction. Incubate for 10 minutes at room temperature to allow the green phosphomolybdate complex to fully develop.
    
  • Quantification: Measure absorbance at 620 nm. Calculate Pi release by interpolating against a standard curve generated with known concentrations of

    
    .
    

Conclusion

The 1-(2-Ethylphenyl)piperidin-4-amine scaffold is a highly privileged structure that bridges the gap between synthetic accessibility and complex polypharmacology. By leveraging the basicity of the piperidine ring and the precise steric/lipophilic tuning provided by the 2-ethylphenyl group, drug development professionals can generate highly potent leads for Alzheimer's disease, oncology, viral infections, and severe inflammatory disorders. Future optimization should focus on structure-based derivatization of the 4-amine position to further enhance target residence time and selectivity.

References

  • New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. University of Sistan and Baluchestan (USB). Available at: [Link]

  • Evaluation of antitumor activity of some 4-aminopiperidine derivatives — low molecular weight Hsp70 inhibitors — on transplantable mouse tumors. ResearchGate. Available at:[Link]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Pharmacology. Available at:[Link]

  • TrkB positive allosteric modulators (WO2021144358A1 / WO2015080949A1). Google Patents.
  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. Available at:[Link]

Sources

Exploratory

The 1-(2-Ethylphenyl)piperidin-4-amine Scaffold in Medicinal Chemistry: Conformational Control and Target Diversification

Executive Summary In modern drug discovery, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the resulting drug candidate. 1-(2-Ethylphenyl)piperidin-4-amine (CAS: 1017042-50-0) and its closely related 1-arylpiperidin-4-amine derivatives have emerged as highly privileged structures. By combining a rigid saturated heterocycle with an N-linked aromatic system, this scaffold provides a versatile primary amine handle for downstream diversification while inherently modulating basicity and conformational flexibility to optimize target engagement.

This whitepaper explores the structural rationale, physicochemical advantages, and synthetic methodologies associated with the 1-(2-Ethylphenyl)piperidin-4-amine scaffold, providing actionable protocols for medicinal chemists working in antiviral and neurodegenerative drug design.

Structural Rationale & The "Ortho-Effect"

The architectural brilliance of 1-(2-Ethylphenyl)piperidin-4-amine lies in the synergistic relationship between the piperidine ring and the ortho-substituted N-aryl group.

Basicity Modulation and hERG Mitigation

Aliphatic piperidines typically possess a high pKa (~9.5–10.5), rendering them fully protonated at physiological pH (7.4). While this can enhance aqueous solubility, highly basic lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. By directly attaching the piperidine nitrogen to an aromatic ring (forming an aniline-like system), the nitrogen's lone pair delocalizes into the phenyl


-system. This drops the pKa to approximately 4.5–5.5[1]. Consequently, the molecule remains predominantly neutral in systemic circulation, drastically reducing hERG liability and enhancing passive membrane permeability—a critical factor for blood-brain barrier (BBB) penetration in CNS-targeted therapies[2].
Conformational Pre-organization

The presence of the 2-ethyl group on the phenyl ring introduces a specific steric constraint known as the "ortho-effect." The bulky ethyl substituent sterically clashes with the equatorial protons of the piperidine ring, forcing the phenyl ring to adopt a near-orthogonal dihedral angle relative to the piperidine chair conformation. This restriction in rotatable bonds pre-organizes the scaffold, reducing the entropic penalty (


) upon binding to deep, narrow lipophilic pockets, such as allosteric sites on G-protein coupled receptors (GPCRs) or viral protease cavities[3].
Physicochemical Profile

Below is a summary of the baseline physicochemical properties of the core scaffold, which serve as an excellent starting point for Lead Optimization (Rule of 5 compliant).

PropertyValueImplication for Drug Design
Molecular Formula C13H20N2Low molecular weight allows for extensive functionalization.
Molecular Weight 204.31 g/mol Leaves ~300 Da of "budget" for pharmacophore additions.
Topological Polar Surface Area 29.3 ŲHighly lipophilic; ideal for CNS penetration and oral bioavailability[1].
Hydrogen Bond Donors 1 (Primary Amine)Reactive handle for amidation, reductive amination, or urea formation.
Hydrogen Bond Acceptors 2Favorable for kinase and protease hinge-binding interactions.

Key Therapeutic Applications

The 1-arylpiperidin-4-amine class is highly versatile, serving as the geometric core for several advanced therapeutic agents.

Antiviral Agents (SARS-CoV-2 & HCV)

1-phenylpiperidin-4-amine derivatives have been heavily utilized in the structure-based optimization of covalent inhibitors targeting the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro)[4]. The rigid piperidine core acts as a precise vector, directing the N-aryl group into the S2/S3 hydrophobic subpockets of the protease, while the 4-amino group is functionalized with electrophilic warheads (e.g., nitriles or


-ketoamides) to covalently bind the catalytic cysteine. Similar strategies have been employed in the design of Hepatitis C Virus (HCV) NS5B polymerase inhibitors.
CNS and Neurodegeneration (TrkB PAMs)

In the pursuit of treatments for Huntington's disease and other neurodegenerative disorders, the scaffold has been successfully deployed to synthesize Tropomyosin receptor kinase B (TrkB) positive allosteric modulators (PAMs)[2]. The N-aryl piperidine core provides the exact spatial geometry required to intercalate into the transmembrane domain of TrkB, enhancing Brain-Derived Neurotrophic Factor (BDNF) signaling.

PharmacologicalTargeting Scaffold 1-(2-Ethylphenyl)piperidin-4-amine Derivatives CNS CNS Targets (e.g., TrkB PAMs) Scaffold->CNS Viral Antiviral Targets (e.g., 3CLpro, HCV NS5B) Scaffold->Viral Mech1 Allosteric Modulation Enhanced BDNF Signaling CNS->Mech1 Mech2 Covalent/Non-Covalent Protease Inhibition Viral->Mech2 Outcome1 Neuroprotection & Cognitive Enhancement Mech1->Outcome1 Outcome2 Viral Replication Arrest Mech2->Outcome2

Pharmacological applications of the 1-(2-Ethylphenyl)piperidin-4-amine scaffold.

Synthetic Workflows & Experimental Protocols

Constructing the 1-(2-Ethylphenyl)piperidin-4-amine scaffold requires overcoming the steric hindrance of the ortho-ethyl group during the C-N bond formation. While reductive amination of 1-(2-Ethylphenyl)piperidin-4-one is a viable route[3], the Buchwald-Hartwig cross-coupling of 4-N-Boc-aminopiperidine with 1-bromo-2-ethylbenzene offers superior yields and regiocontrol.

Protocol: Synthesis of 1-(2-Ethylphenyl)piperidin-4-amine via Buchwald-Hartwig Amination

Rationale for Reagent Selection: Coupling a secondary cyclic amine with an ortho-substituted aryl halide is notoriously difficult due to steric clash. The use of the bulky, electron-rich biaryl phosphine ligand RuPhos or XPhos paired with


 is critical here, as it facilitates rapid reductive elimination and prevents 

-hydride elimination side reactions.

Step 1: C-N Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-N-Boc-aminopiperidine (1.0 equiv, 10 mmol) and 1-bromo-2-ethylbenzene (1.2 equiv, 12 mmol).

  • Catalyst Loading: Add

    
     (2 mol%, 0.2 mmol) and RuPhos (4 mol%, 0.4 mmol).
    
  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol). Note: NaOtBu is preferred over

    
     for secondary amines to accelerate the deprotonation step.
    
  • Solvent & Reaction: Suspend the mixture in anhydrous Toluene (0.2 M, 50 mL). Seal the flask and heat to 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with water and brine, dry over

    
    , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
    

Step 2: Acidic Deprotection

  • Dissolve the Boc-protected intermediate in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C[4].

  • Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. Neutralize the TFA salt by partitioning between DCM and 1M NaOH (aq). Extract the aqueous layer with DCM (3x), dry the combined organics over

    
    , and concentrate to yield the free base 1-(2-Ethylphenyl)piperidin-4-amine.
    

SyntheticWorkflow Start 4-Boc-aminopiperidine + 1-Bromo-2-ethylbenzene Coupling Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos, NaOtBu) Start->Coupling Intermediate Boc-Protected Scaffold Coupling->Intermediate Deprotection Acidic Deprotection (TFA in DCM) Intermediate->Deprotection Scaffold 1-(2-Ethylphenyl)piperidin-4-amine (Core Scaffold) Deprotection->Scaffold Amidation Amidation (HATU, DIPEA, R-COOH) Scaffold->Amidation Urea Urea Formation (Isocyanates or Triphosgene) Scaffold->Urea

Synthetic workflow for 1-(2-Ethylphenyl)piperidin-4-amine and downstream diversification.

Conclusion

The 1-(2-Ethylphenyl)piperidin-4-amine scaffold represents a masterclass in rational drug design. By leveraging the ortho-effect for conformational locking and utilizing the N-aryl linkage to tune basicity, medicinal chemists can bypass common ADMET pitfalls such as hERG toxicity and poor BBB permeability. Whether serving as a rigid vector for covalent warheads in antiviral therapies or as an allosteric modulator in neurodegenerative diseases, this scaffold provides a highly reliable, easily functionalized foundation for modern therapeutics.

References

  • University of Sistan and Baluchestan (USB). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors. Retrieved from:[Link]

  • ChemRxiv. Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. Retrieved from: [Link][4]

  • PubChem (NIH). 1-Phenylpiperidin-4-amine | CID 21193347. Retrieved from: [Link][1]

  • Google Patents. CA3145641A1 - Trkb positive allosteric modulators. Retrieved from: [2]

Sources

Foundational

The Structure-Activity Relationship of 2-Ethylphenyl Piperidines: A Technical Guide for CNS Drug Discovery

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing 2-ethylphenyl piperidine derivatives, a chemical scaffold of significant interest in the development of novel agents tar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing 2-ethylphenyl piperidine derivatives, a chemical scaffold of significant interest in the development of novel agents targeting the central nervous system (CNS). We will deconstruct the core components of this molecular architecture, examining how modifications to the piperidine ring, its nitrogen substituent, and the specific 2-ethylphenyl moiety influence biological activity, with a particular focus on monoamine transporters.

Part 1: The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, prized for its conformational flexibility and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional space.[1][2] Its basic nitrogen atom, typically protonated at physiological pH, provides a key interaction point for engaging with acidic residues in biological targets, a common feature in aminergic GPCRs and transporters.[2] This fundamental property has cemented the piperidine nucleus as a cornerstone in the design of drugs targeting CNS disorders, from antipsychotics like haloperidol to analgesics and antidepressants.[3]

Part 2: Phenylpiperidines as High-Affinity Monoamine Transporter Ligands

A critical class of piperidine-based CNS agents is the phenylpiperidines, which have been extensively studied as inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] These transporters are integral to regulating neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[4] Their inhibition is a key mechanism for treating a multitude of neuropsychiatric disorders, including depression, ADHD, and substance use disorders.[4]

The general pharmacophore for many phenylpiperidine-based monoamine transporter inhibitors involves the piperidine ring, a phenyl group attached to the piperidine, and various substituents on the piperidine nitrogen. The orientation and substitution of these components are critical for determining both potency and selectivity.

Part 3: Deconstructing the SAR: Key Structural Modifications and Their Consequences

The biological activity of phenylpiperidine derivatives is highly sensitive to structural modifications at several key positions. Understanding these relationships is paramount for the rational design of new chemical entities with desired pharmacological profiles.

The Piperidine Nitrogen (N1-Position)

The substituent on the piperidine nitrogen plays a crucial role in modulating affinity and selectivity across the monoamine transporters.

  • N-Demethylation: Removal of a methyl group from the nitrogen in certain series can enhance activity at SERT and NET while only modestly affecting DAT affinity.

  • Alkyl and Phenylalkyl Groups: Extending the N-substituent with larger groups, such as propyl or phenylalkyl moieties, can have varied effects. In some (S)-phenylpiperidine series, an N-propyl group was found to be optimal for potent in vivo activity as dopamine autoreceptor antagonists.[6] However, in other scaffolds, larger N-substituents can lead to a decrease in DAT activity while sometimes improving SERT affinity.

The Phenyl Ring: Positional Isomerism and Substitution

The substitution pattern on the phenyl ring is a critical determinant of a compound's interaction with monoamine transporters.

  • Positional Effects: For dopamine D2 autoreceptor antagonists, aromatic substituents in the meta-position (3-position) relative to the piperidine ring, particularly those with a high group dipole moment, were found to confer high activity.[6]

  • Electronic Effects: The introduction of electron-withdrawing groups, such as fluoro or chloro, on the phenyl ring can significantly influence binding affinity. In many series of DAT inhibitors, fluoro-substituted compounds are among the most active and selective.[7]

  • Stereochemistry: The relative stereochemistry between the phenyl ring and other substituents on the piperidine ring is crucial. For instance, in certain rigid octahydrobenzo[f]quinolines, the trans isomers displayed a pharmacological profile similar to flexible phenylpiperidines, while the cis isomers were inactive.[6]

Part 4: The 2-Ethylphenyl Moiety: A Mechanistic Hypothesis for Enhanced DAT Selectivity

While direct, extensive SAR studies on the 2-ethylphenyl piperidine scaffold are not widely published, we can formulate a strong mechanistic hypothesis for the role of the 2-ethyl group based on established principles of transporter-ligand interactions. The ethyl group at the ortho-position of the phenyl ring introduces specific steric and electronic features that likely modulate the compound's binding orientation and affinity, particularly at the dopamine transporter.

Steric Influence on Binding Conformation

The DAT binding pocket is a constrained environment. The presence of a bulky ethyl group at the ortho-position is hypothesized to enforce a specific torsional angle between the phenyl ring and the piperidine scaffold. This constrained conformation may be more favorable for fitting into the DAT active site compared to the more flexible binding modes available to unsubstituted or meta/para-substituted analogs. This "conformational locking" can reduce the entropic penalty of binding, thereby increasing affinity.

Lipophilic Interactions

The ethyl group provides an additional lipophilic contact point. The DAT binding site has known hydrophobic subpockets. The 2-ethyl group could engage in favorable van der Waals interactions within one of these pockets, contributing to the overall binding energy and anchoring the ligand in a high-affinity state.

The logical relationship between the 2-ethylphenyl piperidine structure and its hypothesized interaction at the dopamine transporter is visualized below.

SAR_Hypothesis Structure 2-Ethylphenyl Piperidine Core Ethyl Ortho-Ethyl Group Structure->Ethyl Piperidine Piperidine Ring (Basic Nitrogen) Structure->Piperidine Phenyl Phenyl Ring Structure->Phenyl Steric Steric Hindrance Ethyl->Steric introduces Hydrophobic Hydrophobic Interaction Ethyl->Hydrophobic provides Target DAT Binding Pocket Piperidine->Target forms ionic bond in Conformation Restricted Torsion Angle (Conformational Locking) Steric->Conformation leads to Conformation->Target enhances fit in Hydrophobic->Target engages with Affinity Increased Binding Affinity & Selectivity for DAT Target->Affinity results in Synthesis_Workflow Start Substituted Pyridine Step1 Reduction to Piperidine Start->Step1 Step2 N-Protection (e.g., Boc) Step1->Step2 Step3 Functionalization (e.g., Suzuki or Heck Coupling to introduce 2-ethylphenyl group) Step2->Step3 Step4 N-Deprotection Step3->Step4 Step5 N-Alkylation/Arylation Step4->Step5 Final Final 2-Ethylphenyl Piperidine Derivative Step5->Final

Caption: General workflow for synthesizing 2-ethylphenyl piperidines.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of test compounds for the dopamine transporter.

Objective: To measure the ability of a test compound to displace a known radioligand from the dopamine transporter in rat striatal membranes.

Materials:

  • Test Compounds (e.g., 2-ethylphenyl piperidine derivatives)

  • Rat Striatal Tissue Homogenate

  • Radioligand: [³H]-WIN 35,428 (a well-characterized cocaine analog that binds to DAT)

  • Non-specific binding control: GBR 12909 (a potent and selective DAT inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Scintillation Vials and Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • Filtration Manifold

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatum in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: 100 µL membrane homogenate, 50 µL assay buffer, and 50 µL [³H]-WIN 35,428 (at a final concentration near its Kd, e.g., 2-5 nM).

    • Non-specific Binding (NSB): 100 µL membrane homogenate, 50 µL GBR 12909 (at a final concentration of ~30 µM), and 50 µL [³H]-WIN 35,428.

    • Test Compound Displacement: 100 µL membrane homogenate, 50 µL of test compound (at various concentrations, typically a 10-point dilution series from 10⁻¹¹ M to 10⁻⁵ M), and 50 µL [³H]-WIN 35,428.

  • Incubation: Incubate all tubes for 60-90 minutes at 4°C to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 6: Quantitative SAR Data Summary

The following table summarizes general SAR trends observed in various phenylpiperidine series targeting monoamine transporters, providing a framework for predicting the activity of 2-ethylphenyl analogs.

Modification SiteStructural ChangeGeneral Effect on DAT AffinityGeneral Effect on SERT AffinityReference
Piperidine N1 Removal of N-MethylModest change or slight decreaseOften Increased[6]
Addition of N-PropylGenerally well-tolerated or increasedVariable[6]
Addition of N-PhenylalkylGenerally DecreasedOften Increased[7]
Phenyl Ring Fluoro/Chloro SubstitutionGenerally IncreasedVariable[7]
Naphthyl SubstitutionPotent InhibitionPotent Inhibition (selectivity varies)
Stereochemistry (cis/trans)Highly dependent on scaffold; often one isomer is significantly more activeHighly dependent on scaffold[6]

Part 7: Conclusion and Future Directions

The 2-ethylphenyl piperidine scaffold represents a promising, yet underexplored, area for the development of novel CNS agents, particularly selective dopamine transporter inhibitors. Based on established SAR principles for related phenylpiperidines, it is hypothesized that the ortho-ethyl group confers a unique combination of steric and hydrophobic properties that can enhance binding affinity and selectivity for the DAT. This guide provides a rational framework and actionable experimental protocols for the synthesis and evaluation of these compounds.

Future research should focus on the systematic synthesis of a library of 2-ethylphenyl piperidine analogs with variations at the N1-position and other positions on the piperidine ring. Rigorous biological testing, including binding assays for all three monoamine transporters and functional uptake assays, will be essential to validate the hypotheses presented herein and to fully elucidate the SAR of this compelling chemical class.

References

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. Available at: [Link]

  • substituted (S)-Phenylpiperidines and Rigid Congeners as Preferential Dopamine Autoreceptor Antagonists: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. Available at: [Link]

  • Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. PubMed. Available at: [Link]

  • Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization. PMC. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. PMC. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]

  • Synthesis and monoamine transporter affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted phenyl)-piperidine analogs of cocaine. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. DovePress. Available at: [Link]

  • Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. PubMed. Available at: [Link]

  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. Available at: [Link]

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Exploratory

A Technical Guide to the Bioactivity of 1-(2-Ethylphenyl)piperidin-4-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and the ability to be readily functionalized make it a privileged structure in the design of novel therapeutics. This guide provides an in-depth technical exploration of the potential bioactivity of 1-(2-Ethylphenyl)piperidin-4-amine, a specific derivative of this important class. While direct experimental data for this exact molecule is not extensively available in public-domain literature, this document will synthesize information from closely related analogs to provide a comprehensive overview of its predicted pharmacological profile, potential mechanisms of action, and relevant experimental methodologies for its investigation.

The core structure, a 4-aminopiperidine moiety with an N-aryl substitution, is a recurring motif in compounds targeting the central nervous system and other biological systems. Understanding the structure-activity relationships (SAR) of its analogs provides a strong foundation for predicting the bioactivity of 1-(2-Ethylphenyl)piperidin-4-amine and guiding future research.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C13H20N2PubChem
Molecular Weight 204.31 g/mol PubChem
IUPAC Name 1-(2-ethylphenyl)piperidin-4-aminePubChem
CAS Number 51448-56-7PubChem

Synthesis Strategies

The synthesis of 1-(2-Ethylphenyl)piperidin-4-amine can be approached through established methods for the preparation of N-aryl piperidines and 4-aminopiperidines. A key synthetic strategy involves the reductive amination of a suitable piperidone precursor.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route to synthesize 1-(2-Ethylphenyl)piperidin-4-amine is via a two-step process starting from 1-(2-Ethylphenyl)piperidin-4-one.

Synthesis_Pathway 1-(2-Ethylphenyl)piperidin-4-one 1-(2-Ethylphenyl)piperidin-4-one Intermediate_Imine Intermediate Imine 1-(2-Ethylphenyl)piperidin-4-one->Intermediate_Imine Reaction with Amine_Source NH3 or protected amine Amine_Source->Intermediate_Imine Target_Compound 1-(2-Ethylphenyl)piperidin-4-amine Intermediate_Imine->Target_Compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Target_Compound

Caption: Proposed reductive amination pathway.

Step-by-Step Protocol:

  • Imine Formation: 1-(2-Ethylphenyl)piperidin-4-one is reacted with an ammonia source or a protected amine in a suitable solvent. The reaction can be catalyzed by a mild acid.

  • Reductive Amination: The resulting imine intermediate is then reduced in situ using a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This method is widely used for its mild conditions and high yields in similar transformations.

Alternative synthetic routes could involve the N-alkylation of a pre-formed 4-aminopiperidine derivative with a 2-ethylphenyl halide.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous piperidine derivatives, 1-(2-Ethylphenyl)piperidin-4-amine is predicted to exhibit a range of biological activities. The substitution pattern on both the piperidine nitrogen and the 4-amino group is a critical determinant of its pharmacological profile.

Analgesic Activity (Opioid Receptor Modulation)

The 4-aminopiperidine scaffold is a core component of many potent synthetic opioids, most notably fentanyl and its analogs. The N-aryl substitution is a key feature for high-affinity binding to opioid receptors.

Opioid_Signaling cluster_receptor μ-Opioid Receptor (GPCR) Ligand 1-(2-Ethylphenyl) piperidin-4-amine (Predicted Agonist) MOR μ-Opioid Receptor Ligand->MOR G_Protein Gi/o Protein MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Predicted μ-opioid receptor signaling pathway.

Mechanism of Action: It is hypothesized that 1-(2-Ethylphenyl)piperidin-4-amine could act as an agonist at opioid receptors, particularly the mu-opioid receptor (MOR). Activation of MORs, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. This cascade of events ultimately results in a reduction in neuronal excitability and the perception of pain.

Histamine H3 Receptor Antagonism

Certain piperidine analogs have demonstrated potent antagonist activity at the histamine H3 receptor, a target for various central nervous system disorders.

Mechanism of Action: As a potential H3 receptor antagonist, the compound would block the autoreceptor and heteroreceptor functions of H3, leading to an increased release of histamine and other neurotransmitters in the brain. This mechanism is being explored for its therapeutic potential in cognitive disorders and other neurological conditions.

Antifungal Activity

Piperidine derivatives have been investigated for their antifungal properties. The mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Mechanism of Action: By inhibiting key enzymes in the ergosterol biosynthesis pathway, such as Δ14-reductase and C7/8-isomerase, piperidine-containing compounds can disrupt the integrity of the fungal cell membrane, leading to cell death. The lipophilic 2-ethylphenyl group could potentially enhance the compound's ability to penetrate the fungal cell membrane.

Other Potential Activities

The versatile piperidine scaffold has been associated with a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory

  • Antimicrobial

  • Anticancer

  • Antiviral

  • Dihydrofolate Reductase (DHFR) Inhibition

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 1-(2-Ethylphenyl)piperidin-4-amine, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays
AssayObjectiveKey Performance Metric
Opioid Receptor Binding Assay To determine the binding affinity for μ, δ, and κ opioid receptors.Ki (Inhibition constant)
Histamine H3 Receptor Binding Assay To quantify the affinity for the human histamine H3 receptor.Ki (Inhibition constant)
Enzyme Inhibition Assays (e.g., DHFR) To assess the inhibitory potency against specific enzymes.IC50 (Half-maximal inhibitory concentration)
Antifungal Susceptibility Testing To determine the minimum inhibitory concentration against various fungal strains.MIC (Minimum Inhibitory Concentration)

Detailed Protocol: Opioid Receptor Binding Assay

  • Preparation: Prepare cell membrane homogenates from cells expressing the recombinant human μ, δ, or κ opioid receptors.

  • Incubation: Incubate the membrane homogenates with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assays

| Assay | Animal Model | Objective | Key Performance Metric | | --- | --- | --- | | Tail-Flick Test | Mice or rats | To assess analgesic properties in response to a thermal stimulus. | Increase in tail-flick latency | | Writhing Test | Mice | To evaluate analgesic effect against chemically induced visceral pain. | Reduction in the number of writhes | | In Vivo Antifungal Efficacy Model | Mice (e.g., systemic candidiasis model) | To determine the in vivo antifungal activity. | Increased survival rate, reduced fungal burden in organs |

Detailed Protocol: Tail-Flick Test

  • Acclimatization: Acclimatize animals to the testing environment and handling.

  • Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the animal's tail and recording the time to tail withdrawal. A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine) via a suitable route (e.g., intraperitoneal or oral).

  • Post-treatment Measurement: Measure the tail-flick latency at predetermined time points after compound administration.

  • Data Analysis: Compare the post-treatment latencies to the baseline and between treatment groups to determine the analgesic effect.

Conclusion

While direct experimental evidence for the bioactivity of 1-(2-Ethylphenyl)piperidin-4-amine is limited, a comprehensive analysis of its structural analogs strongly suggests a high potential for pharmacological activity. The N-(2-ethylphenyl) and 4-amino substitutions on the piperidine core are key features that may confer affinity for opioid receptors, histamine receptors, and other biological targets. The synthetic accessibility of this compound, coupled with the promising bioactivity profile of related molecules, makes 1-(2-Ethylphenyl)piperidin-4-amine a compelling candidate for further investigation in drug discovery programs. The experimental p

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Strategies for 1-(2-Ethylphenyl)piperidin-4-amine

Executive Summary This technical guide details the optimized protocols for performing amide coupling reactions using 1-(2-Ethylphenyl)piperidin-4-amine .[1] This specific scaffold is a critical building block in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocols for performing amide coupling reactions using 1-(2-Ethylphenyl)piperidin-4-amine .[1] This specific scaffold is a critical building block in the synthesis of GPCR antagonists (e.g., CCR5, MCH) and kinase inhibitors.

The molecule features a unique "dual-nitrogen" architecture: a sterically crowded, weakly basic N1-aniline core and a highly reactive, aliphatic C4-primary amine .[1] Successful utilization requires understanding the chemoselectivity between these two centers to avoid over-acylation or purification difficulties. This guide presents two distinct workflows: a high-throughput HATU protocol for discovery chemistry and a scalable T3P® (Propylphosphonic anhydride) protocol for process development.[1]

Pre-Reaction Analysis & Chemo-Physical Profile[1]

Before initiating synthesis, it is vital to understand the electronic and steric environment of the starting material.

Structural Properties
  • Molecule: 1-(2-Ethylphenyl)piperidin-4-amine[1]

  • Core Structure: 4-Aminopiperidine core N-linked to an ortho-ethyl substituted phenyl ring.[1]

  • Key Challenge: The ortho-ethyl group creates significant steric bulk around the N1 position, forcing the phenyl ring out of planarity with the piperidine. While this reduces N1 nucleophilicity (beneficial), it increases the lipophilicity of the molecule, requiring careful solvent selection.

Chemoselectivity (The "Why" behind the protocol)

The success of this reaction relies on the


 differential between the two nitrogen atoms:
SiteTypeApprox.

ReactivityImplication
N4 (Target) Primary Aliphatic Amine~10.5High Excellent nucleophile; reacts rapidly with activated esters.[1]
N1 (Core) Ortho-Substituted Aniline~3.5 - 4.0Very Low Poor nucleophile due to steric twist and resonance.[1] No protecting group required.

Expert Insight: Do not waste resources protecting the N1 position. Under standard amide coupling conditions (ambient temp, mild base), the N4-amine is exclusively acylated.

Method A: Discovery Scale Protocol (HATU)

Best for: Milligram to gram scale, library synthesis, and valuable acid partners.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its rapid kinetics and high conversion rates, essential when the carboxylic acid partner is expensive or sterically hindered.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (

)
1.0Limiting Reagent
1-(2-Ethylphenyl)piperidin-4-amine 1.1 - 1.2Nucleophile (Slight excess ensures acid consumption)
HATU1.1 - 1.2Coupling Agent
DIPEA (Diisopropylethylamine)3.0Base (Scavenges protons, activates carboxylate)
DMF or DMAN/ASolvent (0.1 - 0.2 M concentration)
Step-by-Step Protocol
  • Preparation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Visual Cue: Solution often turns slightly yellow.[1]

  • Addition: Add 1-(2-Ethylphenyl)piperidin-4-amine (1.2 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS for the formation of the product [M+H]+.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated

    
     (2x) and Brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
    

Method B: Process Scale/Green Protocol (T3P)

Best for: Multi-gram to kilogram scale, "Green Chemistry" requirements, and easy workup.

Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble by-products, eliminating the need for chromatography in many cases.[1] It is also safer (non-explosive) compared to HOBt/HATU derivatives.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid1.0Limiting Reagent
1-(2-Ethylphenyl)piperidin-4-amine 1.1Nucleophile
T3P (50% in EtOAc or DMF)1.5 - 2.0Coupling Agent (Excess often required for kinetics)
Pyridine or NMM2.5 - 3.0Base (Pyridine suppresses racemization)
2-MeTHF or EtOAcN/AGreen Solvent
Step-by-Step Protocol
  • Charge: To a reactor/flask, charge Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in 2-MeTHF or EtOAc.

  • Cooling: Cool the mixture to 0°C (optional, but recommended to control exotherm).

  • Addition: Dropwise add T3P solution (1.5 equiv) over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Note: T3P kinetics are slower than HATU; heating to 40-50°C may be required for sterically hindered acids.[1]

  • Workup (Self-Validating Step):

    • Add water to quench.[1]

    • Separate layers.[1] The T3P by-products stay in the aqueous layer.[1]

    • Wash organic layer with 10% Citric Acid (removes excess amine and base).

    • Wash with

      
       (removes unreacted acid).[1]
      
  • Isolation: Concentrate organic layer.[1] Product often crystallizes upon addition of an anti-solvent (e.g., Heptane).

Visual Workflows

Reaction Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the correct protocol based on your project phase.

AmideCoupling Start Start: Amide Coupling Project ScaleCheck Check Scale & Goal Start->ScaleCheck Discovery Discovery / Library (<100 mg) ScaleCheck->Discovery Speed Priority Process Scale-Up / Development (>1 g) ScaleCheck->Process Purity/Cost Priority HATU_Route Method A: HATU/DIPEA Solvent: DMF Discovery->HATU_Route T3P_Route Method B: T3P/Pyridine Solvent: EtOAc/2-MeTHF Process->T3P_Route Workup_A Workup: Aq. Wash + Flash Column HATU_Route->Workup_A Workup_B Workup: Acid/Base Wash Crystallization (No Column) T3P_Route->Workup_B Final Final QC: LCMS & NMR Workup_A->Final Pure Amide Workup_B->Final Pure Amide

Caption: Decision matrix for selecting HATU vs. T3P based on scale and purification capabilities.

Troubleshooting & Optimization (The "Expert" Section)

Even with robust protocols, issues can arise. Use this guide to diagnose failures.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the Carboxylic Acid.[1]Switch to HATU if using T3P.[1] Increase temperature to 50°C. Ensure anhydrous solvent.
Product trapped in Aqueous Product is protonated during acid wash.[1]The N1-aniline is weakly basic but can protonate at pH < 2.[1] Use Citric Acid (pH ~4) instead of HCl for the acidic wash.
Impurity: +99 mass unit Phosphonium adduct formation (HATU side reaction).[1]Occurs if Amine is added before Acid activation is complete.[1] Ensure Acid + HATU + Base stir for 5 mins before adding the amine.
Sticky Gum / Oil Lipophilicity of the Ethyl-Phenyl group.[1]Do not evaporate to dryness.[1] Perform a solvent swap to Heptane/EtOAc to induce precipitation.[1]
Purification of "Difficult" Amides

If the standard workup fails, the lipophilic nature of the 1-(2-ethylphenyl) group allows for effective use of Scavenger Resins (Discovery Scale):

  • To remove excess Amine: Add Polymer-supported Isocyanate (PS-NCO).[1]

  • To remove excess Acid: Add Polymer-supported Trisamine (PS-Trisamine).[1]

  • Protocol: Add resin (2-3 equiv relative to impurity) to the reaction vial, shake for 4 hours, filter, and concentrate.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][3][4] Amide bond formation and peptide coupling.[1][3][5][6][7][8][9] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., et al. (2011).[10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][10] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Data. (2025). Application Notes for Piperidin-4-amine derivatives.

Sources

Application

Application Notes and Protocols for Determining the solubility of 1-(2-Ethylphenyl)piperidin-4-amine in DMSO and Methanol

Introduction: The Critical Role of Solubility in Drug Discovery The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[1][2][3][4][5] Poor solubility can lead to erratic absorption, diminished in vivo exposure, and ultimately, the failure of an otherwise potent compound in later stages of development.[2][4] Therefore, the early and accurate determination of a compound's solubility in relevant solvent systems is not merely a routine measurement but a critical step in risk mitigation and informed decision-making in the drug discovery pipeline.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 1-(2-Ethylphenyl)piperidin-4-amine in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. DMSO is a powerful, polar aprotic solvent widely employed for dissolving a broad spectrum of compounds for in vitro screening and as a vehicle for stock solutions.[6] Methanol, a polar protic solvent, is frequently used in various analytical techniques and as a co-solvent in formulation studies. Understanding the solubility of 1-(2-Ethylphenyl)piperidin-4-amine in these solvents is essential for its seamless integration into subsequent experimental workflows.

These application notes will delve into the theoretical underpinnings of solubility, distinguishing between kinetic and thermodynamic measurements, and provide detailed, step-by-step protocols for both qualitative and quantitative solubility determination.

Understanding Solubility: Kinetic vs. Thermodynamic

Before embarking on experimental measurements, it is crucial to understand the distinction between two key types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: This is a measure of the concentration of a compound at which it begins to precipitate from a supersaturated solution.[7][8][9] It is often determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer.[10][11] Kinetic solubility measurements are rapid and high-throughput, making them suitable for early-stage drug discovery to quickly flag compounds with potential solubility issues.[9] However, these values can be influenced by the experimental conditions, such as the rate of addition and mixing.[9]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[7][9][12] The most common method for determining thermodynamic solubility is the shake-flask method, which involves agitating an excess of the solid compound in the solvent until equilibrium is reached.[13] While more time-consuming, thermodynamic solubility provides a more accurate and fundamental measure of a compound's solubility.[12]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of drug development and the intended application of the data. For initial screening and in vitro assays, kinetic solubility in the presence of a co-solvent like DMSO is often sufficient. For formulation development and biopharmaceutical classification, thermodynamic solubility is the more relevant parameter.

Experimental Protocols

The following protocols provide detailed methodologies for determining the solubility of 1-(2-Ethylphenyl)piperidin-4-amine in DMSO and methanol.

Protocol 1: Qualitative Solubility Determination (Visual Method)

This rapid method provides a preliminary assessment of solubility and helps in estimating the concentration range for quantitative analysis.

Materials:

  • 1-(2-Ethylphenyl)piperidin-4-amine (solid)

  • Anhydrous DMSO

  • Methanol

  • Vortex mixer

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

Procedure:

  • Preparation of a High-Concentration Slurry:

    • Accurately weigh approximately 5 mg of 1-(2-Ethylphenyl)piperidin-4-amine into a 2 mL microcentrifuge tube.

    • Add 100 µL of the chosen solvent (DMSO or methanol) to the tube.

  • Mixing and Observation:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Visually inspect the solution for the presence of undissolved solid particles.

  • Incremental Solvent Addition:

    • If the compound has completely dissolved, add small, pre-weighed increments of the compound until a precipitate is observed.

    • If the compound has not completely dissolved, add small, known volumes of the solvent (e.g., 10 µL at a time), vortexing for 1-2 minutes after each addition, until the solid is fully dissolved.

  • Estimation of Solubility:

    • Record the total volume of solvent required to dissolve the initial mass of the compound.

    • Calculate the approximate solubility in mg/mL.

Protocol 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic solubility.[13]

Materials:

  • 1-(2-Ethylphenyl)piperidin-4-amine (solid)

  • Anhydrous DMSO

  • Methanol

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(2-Ethylphenyl)piperidin-4-amine (e.g., 5-10 mg) to separate vials. The presence of undissolved solid is crucial.[14]

    • Add a known volume of DMSO or methanol (e.g., 1 mL) to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[14][15]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.[15]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a micropipette, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (in which the compound is highly soluble and compatible with the analytical method, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical instrument.[15]

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of 1-(2-Ethylphenyl)piperidin-4-amine of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL and µM.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of 1-(2-Ethylphenyl)piperidin-4-amine in DMSO and Methanol

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of Analysis
DMSO25Experimental ValueCalculated ValueHPLC-UV
Methanol25Experimental ValueCalculated ValueHPLC-UV

Note: The molecular weight of 1-(2-Ethylphenyl)piperidin-4-amine is required for the conversion to µM.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram, generated using Graphviz, outlines the key steps of the quantitative shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 1-(2-Ethylphenyl)piperidin-4-amine to vial prep2 Add known volume of solvent (DMSO or Methanol) prep1->prep2 equil Agitate at constant temperature for 24-48 hours prep2->equil sep1 Allow solid to settle or centrifuge equil->sep1 sep2 Withdraw and filter supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify using HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for the quantitative determination of thermodynamic solubility using the shake-flask method.

Conclusion and Further Considerations

The protocols outlined in this application note provide a robust framework for determining the solubility of 1-(2-Ethylphenyl)piperidin-4-amine in DMSO and methanol. Accurate solubility data is indispensable for the successful progression of this compound through the drug discovery and development process. It is important to note that solubility can be influenced by factors such as temperature, pH (for aqueous solutions), and the polymorphic form of the solid material.[7] Therefore, it is crucial to control these variables and document them meticulously. For compounds intended for oral administration, determining solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) would be a logical next step.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • 1-(2-Phenylethyl)piperidin-4-amine. PubChem. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • N-phenyl-1-(2-phenylethyl)-4-piperidinamine. PubChem. [Link]

  • 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. PubChem. [Link]

  • N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. PubChem. [Link]

  • How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? Reddit. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). Cheméo. [Link]

  • Piperidine. Wikipedia. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Method

Reductive amination procedures involving piperidin-4-amines

Application Note: Advanced Reductive Amination Strategies for Piperidin-4-amines Abstract The piperidin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for diverse therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Strategies for Piperidin-4-amines

Abstract

The piperidin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for diverse therapeutics including CCR5 antagonists, antihistamines, and opioid receptor modulators. However, the amphoteric nature and steric environment of this motif present specific synthetic challenges. This guide details optimized protocols for reductive amination involving piperidin-4-amines, focusing on chemoselectivity, diastereocontrol, and scalability. We contrast the "Standard" Sodium Triacetoxyborohydride (STAB) method with Titanium(IV)-mediated protocols for hindered substrates, providing a robust decision matrix for process chemists.

Strategic Analysis & Mechanistic Insight

Successful reductive amination of piperidin-4-amines requires a strategic choice between two retrosynthetic disconnections:

  • Route A (Nucleophilic Piperidine): Reaction of a 4-aminopiperidine derivative with an external aldehyde/ketone.

  • Route B (Electrophilic Piperidine): Reaction of a piperidin-4-one with an external amine.

Critical Consideration: Chemoselectivity Unprotected piperidin-4-amine contains two nucleophilic centers: the secondary ring nitrogen (N1, pKa ~11.2) and the primary exocyclic amine (N4, pKa ~10.6). While primary amines generally form imines faster, the secondary amine is a potent nucleophile for direct alkylation.

  • Expert Recommendation: Always use N1-protected derivatives (e.g., N-Boc-4-aminopiperidine or 1-benzyl-4-aminopiperidine) to enforce regioselectivity at the N4 position.

Mechanistic Pathway The reaction proceeds via the reversible formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is subsequently reduced.

  • Acid Catalysis: Weak acids (AcOH) protonate the carbonyl oxygen, facilitating nucleophilic attack, and aid in the dehydration step. However, pH < 4 can inhibit the reaction by protonating the amine nucleophile.

  • Hydride Selection: The key is to select a reducing agent that reduces the imine faster than the carbonyl.

Decision Matrix: Selecting the Right Protocol

Use the following logic to select the optimal experimental condition.

ReductiveAminationDecision Start Substrate Analysis CarbonylType Carbonyl Type? Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone MethodA Method A: STAB / DCE / AcOH (Direct) Aldehyde->MethodA High Selectivity Hindrance Steric Hindrance? Ketone->Hindrance Unhindered Unhindered (e.g., Acetone, Cyclohexanone) Hindrance->Unhindered Hindered Hindered / Electron Poor (e.g., Adamantanone, Aryl Ketones) Hindrance->Hindered Unhindered->MethodA Standard MethodB Method B: Ti(OiPr)4 then NaBH4 (Stepwise) Hindered->MethodB Strong Activation MethodC Method C: NaBH3CN / MeOH (Traditional) MethodA->MethodC If Acid Sensitive or Solubility Issues

Figure 1: Decision tree for selecting reductive amination conditions based on carbonyl reactivity and steric profile.

Detailed Protocols

Protocol A: The "Standard" STAB Method

Best for: Aldehydes and unhindered ketones reacting with N-Boc-4-aminopiperidine.

Reagents:

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)3)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Avoid MeOH as it reacts slowly with STAB.

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under N2, dissolve N-Boc-4-aminopiperidine (1.0 equiv) and the ketone/aldehyde (1.0–1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Activation: Add Glacial AcOH (1.0–2.0 equiv). Stir at Room Temperature (RT) for 30 minutes to establish the imine equilibrium.

    • Note: If the amine is a salt (e.g., HCl salt), add Et3N (1.0 equiv) prior to AcOH to free the base.

  • Reduction: Cool the mixture to 0 °C (optional, often unnecessary for STAB but good for selectivity). Add NaBH(OAc)3 (1.4–1.5 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS (look for disappearance of imine mass).

  • Quench: Quench carefully with saturated aqueous NaHCO3. Stir for 15 mins until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

Why this works: STAB is sterically bulky and electron-deficient, making it less nucleophilic than NaBH4. It reduces the protonated iminium ion selectively without touching the starting aldehyde/ketone.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Hindered ketones, electron-deficient amines, or when imine formation is sluggish.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)4)[3]

  • Sodium Borohydride (NaBH4)[4][5][3][1][6]

  • Solvent: Neat (preferred for imine formation) or THF/EtOH.

Step-by-Step Methodology:

  • Imine Formation: In a sealed vial, combine the amine (1.0 equiv) and ketone (1.0–1.2 equiv). Add Ti(OiPr)4 (1.2–1.5 equiv) neat.

    • Note: If solids are present, use a minimal amount of dry THF to create a slurry.

  • Incubation: Stir at RT (or 40–60 °C for very hindered substrates) for 6–12 hours. The solution usually turns viscous or changes color (yellow/orange).

  • Dilution: Dilute the mixture with absolute EtOH or dry MeOH (approx. 0.2 M relative to amine).

  • Reduction: Cool to 0 °C. Add NaBH4 (1.5 equiv) portion-wise (Caution: Exothermic, H2 evolution).

  • Reaction: Stir at RT for 2–4 hours.

  • Hydrolysis (Critical Step): Quench by adding water (1 mL per mmol Ti). A white precipitate (TiO2) will form.

    • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Rinse the pad thoroughly with EtOAc.

  • Workup: Wash the filtrate with NaHCO3 and brine.

Why this works: Ti(OiPr)4 acts as a strong Lewis acid to activate the carbonyl and a water scavenger (shifting equilibrium to the imine). It forms a titanate-imine complex that is readily reduced.

Quantitative Comparison of Reducing Agents

FeatureNaBH(OAc)3 (STAB)NaBH3CNNaBH4Ti(OiPr)4 + NaBH4
Selectivity Excellent (Imine > Carbonyl)Good (pH dependent)Poor (Reduces Carbonyls)High (via pre-formed imine)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)LowLow (Ti is non-toxic)
Solvent DCE, DCM, THFMeOH, EtOHMeOH, EtOHNeat -> EtOH
Water Tolerance Low (Decomposes)HighLowVery Low (Ti hydrolyzes)
Reaction Rate ModerateSlowFastFast (Reduction step)
Rec.[1] Use Case General PurposeAcid-sensitive groupsTwo-step onlyHindered/Difficult substrates

Troubleshooting & Optimization

Issue: Dialkylation (Over-alkylation)

  • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

  • Solution:

    • Use a slight excess of the amine (1.2 equiv) relative to the carbonyl.

    • Use STAB (bulky reducing agent suppresses secondary amine attack).

    • Adopt a stepwise approach: Pre-form imine completely before adding hydride.

Issue: Cis/Trans Selectivity (for 4-substituted piperidones)

  • Context: When reacting 4-substituted cyclohexanones or piperidones, diastereomers are formed.

  • Insight: Small hydride sources (NaBH4) tend to attack from the axial direction, favoring the equatorial amine (thermodynamic product). Bulky reagents may favor axial attack (kinetic).

  • Protocol Adjustment: For high thermodynamic selectivity (equatorial amine), use the Ti(OiPr)4 method followed by NaBH4 reduction at low temperature.

Issue: "Stuck" Reaction (Imine won't form)

  • Solution: Add activated 4Å molecular sieves to the reaction mixture (Protocol A or C) to physically sequester water. Switch to Protocol B (Titanium) which chemically scavenges water.

Workflow Diagram

Workflow cluster_0 Protocol A: STAB Method cluster_1 Protocol B: Titanium Method Step1 Mix Amine + Ketone in DCE Step2 Add AcOH (1-2 eq) Stir 30 min Step1->Step2 Step3 Add NaBH(OAc)3 Stir 2-16h Step2->Step3 Step4 Quench (NaHCO3) Extract DCM Step3->Step4 Ti1 Mix Amine + Ketone + Ti(OiPr)4 (Neat) Ti2 Stir 6-12h (Imine Formation) Ti1->Ti2 Ti3 Dilute (EtOH) Add NaBH4 Ti2->Ti3 Ti4 Quench (H2O) Filter Celite Ti3->Ti4

Figure 2: Parallel workflows for Standard (STAB) and Titanium-mediated reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure for the synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. [Link][5]

  • Kato, T. et al. (2016). Synthesis of 4-aminopiperidine derivatives as novel melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry, 24(16), 3643-3654. (Example of N-Boc-4-aminopiperidine usage). [Link]

Sources

Application

Strategic Functionalization of the Primary Amine in 1-(2-Ethylphenyl)piperidin-4-amine: Protocols for Library Development

An Application Note for Medicinal and Synthetic Chemists Abstract The 1-(2-ethylphenyl)piperidin-4-amine scaffold is a valuable starting point in medicinal chemistry, presenting a primary amine as a key vector for molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

The 1-(2-ethylphenyl)piperidin-4-amine scaffold is a valuable starting point in medicinal chemistry, presenting a primary amine as a key vector for molecular diversification. This application note provides a comprehensive technical guide for the selective functionalization of this primary amine through three cornerstone reactions: acylation, sulfonylation, and reductive amination. We delve into the mechanistic rationale behind each transformation, offering detailed, step-by-step protocols optimized for yield and purity. This guide is designed for researchers, scientists, and drug development professionals seeking to efficiently generate diverse libraries of novel compounds for screening and lead optimization. All protocols are supported by troubleshooting insights and methods for purification and characterization, ensuring reliable and reproducible outcomes.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors. The compound 1-(2-ethylphenyl)piperidin-4-amine combines this valuable core with a strategically placed primary amine, offering a powerful handle for synthetic elaboration.

Functionalizing this primary amine allows for the systematic modulation of a compound's physicochemical properties, including polarity, hydrogen bonding capacity, and basicity. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles (ADME/Tox). This guide presents three robust methods to transform this amine into diverse functional groups: amides, sulfonamides, and secondary amines, which are themselves prevalent in pharmaceuticals.[3][4]

General Workflow for Amine Functionalization

The synthetic strategy for diversifying 1-(2-ethylphenyl)piperidin-4-amine is centered on its nucleophilic primary amine. The tertiary amine within the piperidine ring is sterically hindered and less nucleophilic, allowing for selective reaction at the primary amine under controlled conditions. The general workflow involves reaction, work-up/purification, and characterization.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes start 1-(2-Ethylphenyl)piperidin-4-amine acylation Acylation (R-COCl, Base) start->acylation sulfonylation Sulfonylation (R-SO2Cl, Base) start->sulfonylation red_amination Reductive Amination (R'-CHO, NaBH(OAc)3) start->red_amination amide Amide Derivative acylation->amide sulfonamide Sulfonamide Derivative sulfonylation->sulfonamide sec_amine Secondary Amine Derivative red_amination->sec_amine

Caption: Workflow for diversifying 1-(2-Ethylphenyl)piperidin-4-amine.

Protocol I: Acylation for Amide Synthesis

Introduction & Mechanism Acylation of the primary amine with an acyl chloride or anhydride is a fundamental and reliable method for forming a stable amide bond.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion (a good leaving group) to yield the amide.[5] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5]

G Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack AcylCl R'-COCl AcylCl->Intermediate Product Amide (R-NH-COR') Intermediate->Product Elimination of Cl⁻ HCl + HCl

Caption: Simplified mechanism of acylation.

Detailed Experimental Protocol: Synthesis of N-(1-(2-ethylphenyl)piperidin-4-yl)acetamide

Materials:

  • 1-(2-Ethylphenyl)piperidin-4-amine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-ethylphenyl)piperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (to make a ~0.2 M solution).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification & Characterization:

  • Purification: The crude product can often be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).[7]

  • Characterization (Expected):

    • ¹H NMR: Appearance of a new singlet around δ 2.0 ppm (acetyl CH₃) and a broad singlet for the amide N-H proton.

    • LC-MS: A new peak corresponding to the mass of the acetylated product.

    • FTIR: Characteristic amide C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹.

ParameterValueRationale
Solvent Anhydrous DCMGood solubility for reactants; inert.
Base TriethylamineScavenges HCl byproduct without competing as a nucleophile.
Temperature 0 °C to RTControls initial exothermicity of the reaction.
Equivalents (AcCl) 1.1 eqA slight excess ensures complete consumption of the amine.

Protocol II: Sulfonylation for Sulfonamide Synthesis

Introduction & Mechanism The reaction of primary amines with sulfonyl chlorides is a robust method for synthesizing sulfonamides, a functional group of immense importance in medicinal chemistry (e.g., "sulfa drugs").[8][9] The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[9] Subsequent elimination of the chloride ion yields the sulfonamide. As with acylation, a base is required to neutralize the HCl byproduct.[10]

Detailed Experimental Protocol: Synthesis of N-(1-(2-ethylphenyl)piperidin-4-yl)benzenesulfonamide

Materials:

  • 1-(2-Ethylphenyl)piperidin-4-amine (1.0 eq)

  • Benzenesulfonyl Chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(2-ethylphenyl)piperidin-4-amine (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

Purification & Characterization:

  • Purification: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash chromatography.

  • Characterization (Expected):

    • ¹H NMR: Appearance of aromatic protons from the benzenesulfonyl group and a downfield shifted N-H proton.

    • LC-MS: A new peak corresponding to the mass of the sulfonamide product.

    • FTIR: Characteristic S=O stretches around 1350 and 1160 cm⁻¹.

Protocol III: Reductive Amination for Secondary Amine Synthesis

Introduction & Mechanism Reductive amination is a powerful and widely used method to form C-N bonds, converting a primary amine into a secondary amine.[11] The reaction proceeds in two stages: first, the primary amine condenses with an aldehyde or ketone to form a transient imine (or iminium ion under acidic conditions).[12][13] Second, a selective reducing agent, present in the same pot, reduces the imine to the corresponding secondary amine.[14]

The choice of reducing agent is critical; it must reduce the imine faster than it reduces the starting carbonyl compound.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and tolerance for weakly acidic conditions that favor imine formation.[14][15]

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine Primary Amine (R-NH₂) Imine Imine / Iminium Ion Amine->Imine Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine - H₂O Product Secondary Amine (R-NH-CH₂R') Imine->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer

Caption: Two-stage process of one-pot reductive amination.

Detailed Experimental Protocol: Synthesis of N-benzyl-1-(2-ethylphenyl)piperidin-4-amine

Materials:

  • 1-(2-Ethylphenyl)piperidin-4-amine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-(2-ethylphenyl)piperidin-4-amine (1.0 eq) in DCE (0.2 M), add benzaldehyde (1.1 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.[14]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and intermediate imine.

  • Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Characterization:

  • Purification: Purification of basic amines can be challenging on standard silica gel. An effective method is an acid-base extraction: dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1 M HCl) to move the basic product to the aqueous phase, wash the aqueous phase with ethyl acetate to remove neutral impurities, then basify the aqueous phase (e.g., with NaOH) and re-extract the pure product into an organic solvent.[16][17] Alternatively, chromatography on amine-functionalized silica or alumina can be used.[7]

  • Characterization (Expected):

    • ¹H NMR: Disappearance of the primary amine protons. Appearance of a new singlet around δ 3.8 ppm corresponding to the benzylic CH₂ protons.

    • LC-MS: A new peak corresponding to the mass of the N-benzylated product.

Conclusion

This application note provides validated, step-by-step protocols for the high-yield functionalization of 1-(2-ethylphenyl)piperidin-4-amine. The acylation, sulfonylation, and reductive amination reactions described herein are robust, scalable, and employ readily available reagents. By following these methodologies, researchers in drug discovery and medicinal chemistry can efficiently generate diverse libraries of novel piperidine derivatives for biological evaluation, accelerating the path from hit identification to lead optimization.

References

  • Benchchem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol. Retrieved from Benchchem website.[5]

  • Jagadeesh, R. V., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11604-11608.[18]

  • Benchchem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Retrieved from Benchchem website.[6]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.[12]

  • Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines.[19]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments.[13]

  • Procter, D. J., et al. (2019). Bio-Inspired Primary Amine α-C–H Functionalization. ChemRxiv.[3]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted sulfonylation of various structurally amines. RSC Advances.[10]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.[8]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[14]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC.[16]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA.[20]

  • Aebersold, R., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications.[21]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.[22]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.[11]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.[23]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.[17]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[7]

  • Procter, D. J., et al. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization. PMC.[24]

  • National Institute of Standards and Technology. (2019, February 22). Quantification of amine functional groups on silica nanoparticles: a multi-method approach.[25]

  • ResearchGate. (2019, February 17). Primary α-Tertiary Amine Synthesis via α-C–H Functionalization.[26]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[9]

  • MDPI. (2022, January 19). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review.[27]

  • University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.[4]

  • SpringerLink. (2012, April 3). Synthesis and rapid characterization of amine-functionalized silica.[28]

  • ResearchGate. (n.d.). Strategies for α-functionalization of aliphatic amines.[29]

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture.[30]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[31]

  • ResearchGate. (2025, October 18). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent.[32]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.[1]

  • PMC. (n.d.). Preparation, characterization and reusability efficacy of amine-functionalized graphene oxide-polyphenol oxidase complex for removal of phenol from aqueous phase.[33]

  • Semantic Scholar. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE.[34]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).[2]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.[15]

  • Mazandaran University of Medical Sciences. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.

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Method

Application Note: Synthesis and Optimization of 1-(2-Ethylphenyl)piperidin-4-amine Derivatives

Executive Summary & Strategic Analysis The synthesis of 1-(2-Ethylphenyl)piperidin-4-amine presents a classic challenge in medicinal chemistry: forming a C–N bond between a secondary amine (piperidine) and an ortho-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(2-Ethylphenyl)piperidin-4-amine presents a classic challenge in medicinal chemistry: forming a C–N bond between a secondary amine (piperidine) and an ortho-substituted aryl ring. The 2-ethyl group on the phenyl ring introduces significant steric hindrance, inhibiting the orbital alignment required for standard nucleophilic aromatic substitution (


) or older generation palladium-catalyzed couplings.

This Application Note provides a validated, high-yield protocol for synthesizing this scaffold. Unlike generic guides, we focus on overcoming the "Steric Wall" of the ortho-ethyl group using Fourth-Generation Buchwald Precatalysts and outline a robust deprotection strategy to access the free amine.

Key Chemical Challenges
  • Steric Hindrance: The 2-ethyl substituent blocks the approach of the metal center during oxidative addition and retards reductive elimination.

  • Regioselectivity: Preventing coupling at the primary amine (if using unprotected piperidin-4-amine) versus the secondary piperidine nitrogen.

  • Catalyst Deactivation: Ortho-substituted substrates often require higher temperatures, leading to catalyst decomposition (Pd black formation) before conversion is complete.

Retrosynthetic Strategy

To ensure high fidelity, we utilize a Convergent Protection Strategy . We avoid direct coupling of the free diamine to prevent polymerization or N4-arylation.

Retrosynthesis Target Target: 1-(2-Ethylphenyl)piperidin-4-amine Intermediate Intermediate: N-Boc-1-(2-ethylphenyl)piperidin-4-amine Target->Intermediate Acidic Deprotection (TFA or HCl) PrecursorA Precursor A: 1-Bromo-2-ethylbenzene (Steric Electrophile) Intermediate->PrecursorA C-N Coupling (RuPhos Pd G4) PrecursorB Precursor B: 4-(N-Boc-amino)piperidine (Nucleophile) Intermediate->PrecursorB

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Buchwald-Hartwig coupling followed by deprotection.

Protocol A: The "Steric Wall" Coupling

Objective: Form the C–N bond between 1-bromo-2-ethylbenzene and 4-(Boc-amino)piperidine.

Rationale for Catalyst Selection

Standard ligands like BINAP or dppf fail here due to the bulk of the 2-ethyl group. We utilize RuPhos (a dialkylbiaryl phosphine), which is specifically engineered for sterically demanding C–N couplings.

  • Ligand: RuPhos provides a protective pocket that facilitates reductive elimination, the rate-limiting step for bulky substrates [1].

  • Precatalyst: We recommend RuPhos Pd G4 . This precatalyst ensures a 1:1 L:Pd ratio and activates rapidly at low temperatures, preventing the formation of inactive Pd dimers common with Pd2(dba)3 [2].

Experimental Procedure

Reagents:

  • 1-Bromo-2-ethylbenzene (1.0 equiv, 10 mmol)

  • 4-(Boc-amino)piperidine (1.2 equiv, 12 mmol)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 10 minutes. Note: Oxygen is the primary cause of catalyst death.

  • Solids Addition: Charge the flask with RuPhos Pd G4 (170 mg, 2 mol%), 4-(Boc-amino)piperidine (2.40 g), and NaOtBu (1.44 g).

    • Critical Insight: NaOtBu is hygroscopic. Weigh it quickly in air or, preferably, in a glovebox.

  • Solvent & Electrophile: Add anhydrous Toluene (50 mL) via syringe, followed by 1-bromo-2-ethylbenzene (1.37 mL/1.85 g).

  • Degassing: Sparge the solution with Argon for 5 minutes (bubbling gas directly into the liquid).

  • Reaction: Heat the mixture to 100°C (internal temperature). Stir vigorously (800 rpm).

    • Visual Cue: The reaction should turn from a pale orange/brown to a dark, rich brown. If it turns black and precipitates metal ("mirroring") within 10 minutes, oxygen ingress occurred.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The steric bulk may require reaction times up to 16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc). The product is usually less polar than the starting amine.

Protocol B: Deprotection & Isolation

Objective: Removal of the Boc group to release the primary amine.

Reagents:

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Dichloromethane (DCM).[1]

Methodology:

  • Dissolve the intermediate from Protocol A in DCM (5 mL per gram of substrate).

  • Cool to 0°C.

  • Add TFA (10 equiv) dropwise.[1] Caution: Gas evolution (isobutylene).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Free Base Isolation (Crucial Step):

    • Concentrate the reaction to remove excess TFA.

    • Redissolve in DCM.[1]

    • Wash with saturated aqueous Na2CO3 (not NaHCO3, to ensure high pH) until the aqueous layer is pH > 12.

    • Extract the organic layer, dry over MgSO4, and concentrate.

Data Summary Table: Expected Yields

StepReaction TypeKey ReagentTypical YieldCritical Parameter
1 C-N CouplingRuPhos Pd G482 - 94%Inert atmosphere; Temp > 80°C
2 DeprotectionTFA / DCM> 95%pH adjustment during workup

Mechanistic Visualization (The Catalytic Cycle)

Understanding the specific role of RuPhos allows for better troubleshooting. The diagram below highlights the step most affected by the 2-ethyl group.

CatalyticCycle cluster_steric Critical Steric Bottleneck Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-Bromo-2-ethylbenzene AmineBind Amine Binding (Pd-N Complex) OxAdd->AmineBind + Amine / Base - NaBr RedElim Reductive Elimination (Product Release) AmineBind->RedElim Steric Crowding Here! RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. The "Critical Steric Bottleneck" indicates where the 2-ethyl group hinders the collapse of the Pd-Amine complex, necessitating the electron-rich, bulky RuPhos ligand.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst PoisoningEnsure reagents (especially amine) are free of sulfur/thiols. Use purer Ar source.
Pd Black Precipitate Ligand DissociationThe reaction got too hot too fast, or O2 leaked in. Lower temp to 80°C or add 1 mol% free RuPhos ligand.
Des-bromo byproduct

-Hydride Elimination
Rare with RuPhos, but can occur if the amine is impure. Switch solvent to t-Amyl Alcohol.
Stalled Reaction Product InhibitionThe product might coordinate to Pd. Add 5 mol% more catalyst after 4 hours.

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines. Organic Letters. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[2] N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent and utilize appropriate Personal Protective Equipment (PPE).

Sources

Application

Application Note: Advanced Salt Screening and Crystallization Strategies for 1-(2-Ethylphenyl)piperidin-4-amine

Introduction and Rationale 1-(2-Ethylphenyl)piperidin-4-amine (CAS: 1017042-50-0) is a highly versatile building block and active pharmaceutical ingredient (API) intermediate. Structurally, the molecule presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

1-(2-Ethylphenyl)piperidin-4-amine (CAS: 1017042-50-0) is a highly versatile building block and active pharmaceutical ingredient (API) intermediate. Structurally, the molecule presents a unique acid-base profile: it contains a tertiary amine embedded within the piperidine ring that is conjugated to an ortho-ethylphenyl group, and a primary aliphatic amine at the 4-position.

Because the lone pair of the N-phenyl nitrogen is partially delocalized into the aromatic system and sterically hindered by the ethyl group, its basicity is significantly attenuated (estimated


). Conversely, the primary aliphatic amine is highly basic (estimated 

). Consequently, pharmaceutical salt formation is exclusively directed toward the primary amine.

In its free base form, this compound exhibits poor aqueous solubility and a high propensity for triboelectric charging—common liabilities for lipophilic free-form solids[1]. To optimize its physicochemical properties for formulation, a rigorous salt screening and crystallization workflow is required. According to the foundational principles outlined by Stahl and Wermuth, selecting the optimal salt form requires balancing solubility improvements against potential trade-offs in hygroscopicity and solid-state stability[2].

This application note details a self-validating, step-by-step protocol for the high-throughput screening, selection, and scale-up crystallization of 1-(2-Ethylphenyl)piperidin-4-amine salts, with a specific focus on mitigating disproportionation risks common to primary amine APIs[3].

Experimental Workflow and Mechanistic Design

The selection of an optimal salt relies on the "Rule of 3," which dictates that the


 difference between the basic API center and the counterion acid must be greater than 3 to ensure stable proton transfer and prevent the formation of amorphous co-crystals[2]. Sulfonate salts (e.g., mesylate) are particularly advocated for basic drugs to overcome poor solubility while maintaining robust crystal lattices[1].

G A 1-(2-Ethylphenyl)piperidin-4-amine (Free Base) B Counterion Selection (ΔpKa > 3 Rule) A->B pKa assessment C Solvent / Antisolvent Screening B->C Acid addition D Thermal Cycling & Controlled Cooling C->D Supersaturation generation E Solid-State Characterization (XRPD, DSC, TGA) D->E Crystal isolation F Optimal Salt Selection (Mesylate Lead) E->F Lead identification

Workflow for the systematic salt screening and solid-state characterization of the API.

Step-by-Step Crystallization Protocols

Protocol A: High-Throughput In-Situ Salt Screening

This protocol utilizes thermal cycling to thermodynamically drive the system toward the most stable crystalline lattice, avoiding kinetically trapped amorphous precipitates.

  • Dispensing: Accurately weigh 20.0 mg of 1-(2-Ethylphenyl)piperidin-4-amine free base into a series of 4 mL clear glass vials.

  • Solubilization: Add 1.0 mL of the selected primary solvent (e.g., Isopropanol, Tetrahydrofuran, or Acetone) to each vial. Stir at 400 rpm.

  • Acid Addition: Add 1.05 molar equivalents of the counterion acid (e.g., 1M Methanesulfonic acid in ethanol). Causality: A slight stoichiometric excess ensures complete protonation of the primary amine, preventing free-base inclusion defects in the crystal lattice.

  • Thermal Maturation: Seal the vials and heat to 55°C for 2 hours to ensure complete dissolution.

  • Thermal Cycling: Program the crystallizer block to cool to 5°C at a rate of 0.1°C/min, hold for 4 hours, and reheat to 50°C at 0.5°C/min. Repeat for 3 complete cycles. Causality: Repeated cycling dissolves smaller, less stable crystals (Ostwald ripening) and promotes the growth of the most thermodynamically stable polymorph.

  • Harvesting: Centrifuge the suspensions at 10,000 rpm for 5 minutes. Decant the supernatant and dry the solid pellets under vacuum (50 mbar) at 40°C for 24 hours.

  • Validation: Analyze all isolated solids via X-Ray Powder Diffraction (XRPD) to confirm crystallinity.

Protocol B: Scale-Up Cooling-Evaporative Crystallization of the Mesylate Salt

Based on the screening data (see Section 4), the mesylate salt demonstrates the optimal balance of solubility and non-hygroscopicity.

  • Reactor Setup: Equip a 500 mL jacketed glass reactor with a PTFE overhead stirrer and a programmable temperature control unit.

  • Dissolution: Suspend 10.0 g of the free base in 120 mL of Isopropanol (IPA). Ramp the jacket temperature to 65°C until a homogenous, clear solution is achieved.

  • Salt Formation: Introduce 1.0 molar equivalent of Methanesulfonic acid (diluted in 20 mL of IPA) dropwise over 45 minutes via a syringe pump.

  • Seeding (Optional but Recommended): Hold the solution at 60°C for 30 minutes. Introduce 0.1 g of previously isolated mesylate seed crystals. Causality: Seeding bypasses the stochastic primary nucleation phase, ensuring batch-to-batch polymorph consistency.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.2°C/min down to 5°C. Causality: This specific, slow cooling trajectory maintains the supersaturation level strictly within the Metastable Zone Width (MSZW). Exceeding the MSZW leads to rapid "crash-out," yielding fine, difficult-to-filter particles with high impurity entrapment.

  • Antisolvent Addition: Once at 5°C, slowly charge 60 mL of cold Heptane over 1 hour to depress the solubility curve and maximize yield.

  • Isolation: Filter the slurry through a sintered glass Buchner funnel. Wash the filter cake with 30 mL of pre-chilled IPA/Heptane (1:1 v/v). Dry in a vacuum oven at 45°C to a constant weight.

Quantitative Data Presentation

The following table summarizes the physicochemical profiling of the generated salts. The data clearly validates the selection of the mesylate salt as the lead candidate.

CounterionMolar RatioCrystallinity (XRPD)Melting Point (DSC, °C)Aqueous Sol. (mg/mL)Hygroscopicity (ΔW% at 75% RH)
Free Base N/ALow/Amorphous42 - 45< 0.10.2%
Hydrochloride 1:1High185 - 18712.41.8%
Mesylate 1:1High210 - 212> 50.00.4%
Sulfate 2:1Moderate160 - 165 (dec)28.55.2%
Maleate 1:1High145 - 1478.21.1%

Note: The sulfate salt exhibits unacceptable moisture sorption (>5%), which would lead to deliquescence during standard pharmaceutical manufacturing. The mesylate salt provides a >500-fold increase in solubility over the free base while maintaining a highly stable, non-hygroscopic crystal lattice.

Mechanistic Insights: Mitigating Excipient-Induced Disproportionation

A critical developmental risk for salts of weakly basic primary amines is their propensity to undergo unintended disproportionation—reverting to the insoluble free base when exposed to the microenvironmental acidity of certain excipients[2].

Excipients like magnesium stearate (a common tablet lubricant) or sodium starch glycolate can induce a microenvironmental pH shift in the presence of trace moisture. The primary amine salt exchanges its counterion with the excipient, leading to a localized basic environment that strips the proton from the API, precipitating the free base and drastically reducing the drug's dissolution rate[3][4].

G S1 Mesylate Salt (Protonated Amine) S2 Moisture Sorption (High RH) S1->S2 S3 Microenvironmental pH Shift S2->S3 Dissolution in adsorbed water S5 Disproportionation (Insoluble Free Base) S3->S5 Proton loss S4 Alkaline Excipient (e.g., Mg Stearate) S4->S3 Counterion exchange

Mechanism of excipient-induced disproportionation in primary amine pharmaceutical salts.

Formulation Strategy: To construct a self-validating and stable formulation, it is highly recommended to monitor potential API salt form conversion using solid-state selective tools (e.g., Raman spectroscopy or solid-state NMR)[1]. Furthermore, replacing magnesium stearate with non-alkaline lubricants (e.g., sodium stearyl fumarate) and utilizing protective moisture barrier packaging will effectively neutralize this disproportionation pathway[1][4].

References

  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT University of Minnesota Digital Conservancy
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges European Pharmaceutical Review
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development American Pharmaceutical Review
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Ethylphenyl)piperidin-4-amine

Welcome to the technical support guide for the synthesis of 1-(2-Ethylphenyl)piperidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-Ethylphenyl)piperidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design and optimization efforts.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses the most common issues encountered during the synthesis, focusing on the prevalent reductive amination pathway.

Q1: My reductive amination yield for 1-(2-Ethylphenyl)piperidin-4-amine is consistently low. What are the primary causes and how can I systematically optimize the reaction?

Low yield in reductive amination is a frequent challenge that can almost always be traced back to one of four key areas: imine/iminium ion formation, the choice of reducing agent, reaction conditions, or competing side reactions.

Causality Analysis:

Reductive amination is a two-step process occurring in one pot: (1) the nucleophilic attack of an amine on a ketone to form a hemiaminal, which then dehydrates to an imine (or its protonated iminium ion form), and (2) the reduction of the C=N bond.[1] The efficiency of the overall reaction depends on balancing the rates of these two steps.

  • Inefficient Imine/Iminium Formation: The equilibrium between the starting materials (ketone/amine) and the imine intermediate is often unfavorable.

    • pH Control: The reaction is highly pH-dependent. A mildly acidic environment (pH 4-6) is required to catalyze the dehydration of the hemiaminal without excessively protonating the starting amine, which would render it non-nucleophilic.

    • Water Removal: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.

  • Inappropriate Reducing Agent: The choice of hydride source is critical. The ideal agent should selectively reduce the iminium ion much faster than it reduces the starting ketone.

    • Harsh vs. Mild Reagents: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting piperidinone to the corresponding alcohol, consuming the starting material before it can form the imine. Milder, more sterically hindered reagents are preferred.[2]

  • Suboptimal Reaction Conditions:

    • Solvent: The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents are generally preferred to avoid reaction with the hydride reagent.

    • Temperature: While many reductive aminations run at room temperature, the activation energy for imine formation with sterically hindered or electron-poor anilines can sometimes require gentle heating.

Optimization Strategies & Protocol:

To systematically improve your yield, address each of the factors above. The most significant improvements are often seen by switching to a more selective reducing agent and ensuring proper pH.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaKey CharacteristicsTypical Use Case & Rationale
Sodium BorohydrideNaBH₄Strong, unselective reducer. Reacts with protic solvents.Not recommended for one-pot reductive amination due to significant ketone reduction. Better for a two-step process where the imine is pre-formed.[3]
Sodium CyanoborohydrideNaBH₃CNMildly reducing. Stable in mildly acidic conditions. Highly Toxic (releases HCN gas below pH 3) .Historically common, but its toxicity is a major drawback. Selectively reduces the iminium ion.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Mild, non-toxic, and selective. The bulky acetate groups make it a slower reducing agent, allowing imine formation to proceed. It is the reagent of choice for most modern reductive aminations.Highly Recommended. Its selectivity for the iminium ion over the ketone minimizes side product formation and maximizes yield.

dot

Reductive_Amination_Workflow start Start: N-Boc-4-piperidinone + 2-Ethylaniline conditions Solvent: 1,2-Dichloroethane (DCE) Catalyst: Acetic Acid (AcOH) start->conditions 1. Mix Reactants imine_formation Imine/Iminium Ion Formation (Equilibrium Step) conditions->imine_formation 2. Stir ~1h @ RT side_reaction Side Reaction: Ketone Reduction to Alcohol (Problem with NaBH4) conditions->side_reaction Competing Pathway (Yield Loss) add_stab Add Sodium Triacetoxyborohydride (STAB) imine_formation->add_stab 3. Equilibrium Established reduction Selective Reduction of C=N bond add_stab->reduction 4. Add portion-wise product_boc N-Boc-1-(2-Ethylphenyl)piperidin-4-amine reduction->product_boc 5. Stir to completion (Monitor by TLC/LC-MS) deprotection Acidic Deprotection (e.g., TFA or HCl in Dioxane) product_boc->deprotection 6. Work-up & Isolate final_product Final Product: 1-(2-Ethylphenyl)piperidin-4-amine deprotection->final_product 7. Final Step

Caption: Optimized workflow for reductive amination synthesis.

Experimental Protocol: Optimized Reductive Amination

This protocol assumes the use of N-Boc-4-piperidinone as the starting material.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-Boc-4-piperidinone (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add 2-ethylaniline (1.0-1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. This allows the imine/iminium ion equilibrium to be established.[2]

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions. Adding it too quickly can cause an exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidinone spot has been consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection: The resulting N-Boc protected product can be deprotected using standard conditions, such as treatment with trifluoroacetic acid (TFA) in DCM or with HCl in 1,4-dioxane.

Q2: I'm observing persistent impurities after my synthesis. What are the likely side products and what is a robust purification strategy?

Impurity profiles typically consist of unreacted starting materials and specific side products derived from competing reaction pathways. Effective purification relies on exploiting the chemical differences between your desired product and these impurities.

Common Impurities:

  • Unreacted 2-Ethylaniline: If an excess was used, it will remain.

  • Unreacted N-Boc-4-piperidinone: If the reaction did not go to completion.

  • N-Boc-4-hydroxypiperidine: This is the primary byproduct if a non-selective reducing agent like NaBH₄ was used, which reduces the starting ketone.

  • Over-alkylated Tertiary Amine: This is less common with STAB but can occur if the product amine reacts with another molecule of the ketone.

Purification Strategy: Acid-Base Extraction and Chromatography

The target molecule is a basic amine. This property can be exploited to separate it from neutral or acidic impurities through liquid-liquid extraction.[4] Column chromatography is then used to separate it from other basic impurities.

dot

Purification_Workflow crude Crude Product Mixture (in Organic Solvent, e.g., DCM) add_acid 1. Add Aqueous Acid (e.g., 1M HCl) crude->add_acid separate1 2. Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral Impurities (e.g., unreacted ketone) separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Amines (Product + Aniline) separate1->aqueous1 add_base 3. Basify Aqueous Layer (e.g., 1M NaOH to pH > 12) aqueous1->add_base extract 4. Extract with Fresh Organic Solvent add_base->extract organic2 Organic Layer: Free Amines (Product + Aniline) extract->organic2 chromatography 5. Silica Gel Column Chromatography organic2->chromatography Dry & Concentrate first pure_product Pure Product chromatography->pure_product

Caption: General purification workflow for basic amines.

Experimental Protocol: Purification

  • Acid Wash: Dissolve the crude material from the deprotection step in a suitable organic solvent like DCM or ethyl acetate. Transfer to a separatory funnel and wash with 1M HCl. The basic product and any unreacted aniline will move into the aqueous layer as their hydrochloride salts.

  • Isolate Basics: Separate the layers and discard the organic layer containing neutral impurities. Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH is strongly basic (pH > 12), which deprotonates the amine salts.

  • Back-Extraction: Extract the now basic aqueous solution three times with fresh DCM. The free amines will move back into the organic layer.

  • Column Chromatography: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel. A typical eluent system for this type of amine is a gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 0.5-1%) added to prevent the basic amine from streaking on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic strategies for preparing 1-(2-Ethylphenyl)piperidin-4-amine?

There are two main strategies for forming the key C-N bond:

  • Reductive Amination: This is the most common and direct method. It involves reacting a piperidin-4-one derivative (often N-protected) with 2-ethylaniline in the presence of a reducing agent.[2] This method is favored for its operational simplicity and the wide availability of starting materials.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative.[5] It would involve coupling a 4-aminopiperidine derivative with an aryl halide like 1-bromo-2-ethylbenzene. This method is excellent for creating C(aryl)-N bonds and offers a different strategic approach, though it can be more sensitive to reaction conditions and requires careful optimization of the catalyst, ligand, and base.[6][7]

Q: I am considering the Buchwald-Hartwig route. What are the critical parameters?

Success in Buchwald-Hartwig amination hinges on the precise combination of catalyst, ligand, base, and solvent.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors that are activated in situ to form the catalytic Pd(0) species.[7]
Ligand Sterically hindered biaryl phosphines (e.g., X-Phos, RuPhos)These bulky ligands promote the crucial reductive elimination step, prevent catalyst decomposition, and are essential for coupling with sterically hindered partners like 2-ethylaniline.[5][7]
Base Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)The base is required to deprotonate the amine in the catalytic cycle, but it must not compete as a nucleophile. Sodium tert-butoxide is the most common choice.[6]
Solvent Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)The reaction is highly sensitive to water and oxygen. Solvents must be thoroughly dried and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

// Nodes pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative\nAddition\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; amine_complex [label="Amine\nCoordination", fillcolor="#FBBC05", fontcolor="#202124"]; amide_complex [label="Palladium\nAmido Complex", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for labels label_oa [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; label_re [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; label_deprot [label="Deprotonation", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oa_complex [dir=back]; oa_complex -> amine_complex; amine_complex -> amide_complex; amide_complex -> pd0;

// Edge Labels using invisible nodes edge [style=invis]; pd0 -> label_re -> amide_complex; oa_complex -> label_oa -> pd0; amine_complex -> label_deprot -> amide_complex;

// External Reactants/Products node [shape=plaintext, style="", fontcolor="#202124"]; arx [label="Ar-X\n(1-Bromo-2-ethylbenzene)"]; amine [label="R2NH\n(4-Aminopiperidine)"]; base [label="Base"]; product [label="Ar-NR2\n(Product)"];

edge [style=solid, color="#34A853"]; arx -> oa_complex; amine -> amine_complex; base -> amide_complex;

edge [color="#EA4335"]; amide_complex -> product; }

Sources

Optimization

Technical Support Center: HPLC Purification of 1-(2-Ethylphenyl)piperidin-4-amine

Welcome to the Technical Support Center for the chromatographic purification of 1-(2-Ethylphenyl)piperidin-4-amine. This diamine compound presents unique challenges due to its highly basic primary amine and sterically hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 1-(2-Ethylphenyl)piperidin-4-amine. This diamine compound presents unique challenges due to its highly basic primary amine and sterically hindered tertiary aniline-like nitrogen. This guide provides researchers and drug development professionals with field-proven methodologies, diagnostic workflows, and troubleshooting strategies to achieve >99% purity.

Physicochemical Profiling & Chromatographic Causality

Understanding the target molecule is the foundation of robust method development. 1-(2-Ethylphenyl)piperidin-4-amine contains two ionizable centers that dictate its behavior on a reversed-phase (RP) column.

Table 1: Physicochemical Properties and Chromatographic Impact

PropertyEstimated ValueChromatographic Causality
pKa 1 (Primary Amine) ~10.0 - 10.5Highly basic. At neutral pH, it is fully protonated, leading to severe ion-exchange interactions with negatively charged silanols on standard silica, causing peak tailing.
pKa 2 (Tertiary Amine) ~5.0 - 5.5Moderately basic. Diprotonation at low pH (< 3.0) makes the molecule highly polar, drastically reducing retention time on C18 columns.
LogP (Neutral) ~2.8Hydrophobic enough for good retention on RP-HPLC only when the primary amine is neutralized at high pH.
Method Development Workflows

HPLC_Workflow Start 1-(2-Ethylphenyl)piperidin-4-amine Crude Sample Assess Assess Ionization State (pKa1 ~10.0, pKa2 ~5.0) Start->Assess Low_pH Low pH Strategy (pH < 3) 0.1% TFA in H2O/MeCN Assess->Low_pH Standard Approach High_pH High pH Strategy (pH > 10.5) 0.1% NH4OH in H2O/MeCN Assess->High_pH To Increase Retention Standard_C18 Standard C18 Column (Silanols Protonated) Low_pH->Standard_C18 Hybrid_C18 High-pH Stable Hybrid C18 (Amine Neutralized) High_pH->Hybrid_C18 Evaluate Evaluate Peak Shape (Asymmetry Factor < 1.5?) Standard_C18->Evaluate Hybrid_C18->Evaluate Success Fraction Collection & Solvent Removal Evaluate->Success Yes Tailing Peak Tailing Detected Evaluate->Tailing No Add_TEA Add Competing Amine (e.g., 10mM TEA) Tailing->Add_TEA If at Low pH Add_TEA->Evaluate

HPLC method development and troubleshooting workflow for basic amines based on pH.

Standard Operating Protocols (Self-Validating Systems)
Protocol A: Low pH Ion-Pairing Preparative HPLC

Causality: Operating at pH < 3.0 ensures that residual silanol groups on the silica surface are fully protonated (neutral), eliminating secondary ion-exchange interactions with the basic amine (1[1]). Trifluoroacetic acid (TFA) acts as an ion-pairing reagent, increasing the apparent hydrophobicity of the protonated amine.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% v/v TFA in Milli-Q Water, pH ~2.0) and Mobile Phase B (0.1% v/v TFA in HPLC-grade Acetonitrile).

  • Step 2: Sample Preparation. Dissolve the crude mixture in 5% B. Self-Validation Check: Filter through a 0.22 µm PTFE syringe filter. If backpressure exceeds normal limits during injection, the sample is precipitating; dilute further with Mobile Phase A.

  • Step 3: Column Selection. Use a standard C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Step 4: Gradient Elution. Because the diprotonated molecule is highly polar, start with a highly aqueous gradient: 5% B to 40% B over 20 minutes at 20 mL/min.

  • Step 5: Recovery. Lyophilize fractions immediately to prevent acid-catalyzed degradation during solvent concentration.

Protocol B: High pH Free-Base Preparative HPLC

Causality: Operating at pH > 10.5 neutralizes the primary amine (pKa ~10.0). This eliminates secondary interactions and significantly increases the compound's retention time on the column (2[2]).

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide) and Mobile Phase B (Acetonitrile).

  • Step 2: Column Selection. Critical: You must use a high-pH stable hybrid silica column (e.g., ethylene-bridged hybrid[BEH] technology). Standard silica dissolves rapidly at pH > 8.

  • Step 3: Gradient Elution. Run a gradient from 30% B to 70% B over 20 minutes. The neutralized amine requires a higher organic composition for elution.

Troubleshooting Guide & Diagnostic Logic

Troubleshooting_Logic Issue Issue: Peak Tailing (Asymmetry > 1.5) Test Inject Neutral Marker (e.g., Toluene) Issue->Test Check Is the neutral peak symmetrical? Test->Check Physical Physical Issue: Column Void or Frit Blockage Check->Physical No Chemical Chemical Issue: Silanol Interactions Check->Chemical Yes Action_Phys Reverse flush column or replace frit/column Physical->Action_Phys Action_Chem Lower pH < 3.0, Raise pH > 10.5, or add 10mM TEA Chemical->Action_Chem

Diagnostic logic for identifying and resolving HPLC peak tailing.

Table 2: Troubleshooting Quantitative Summary

SymptomPrimary CauseDiagnostic IndicatorCorrective Action
Severe Tailing Silanol interactionsAsymmetry Factor (As) > 1.5Lower pH < 3.0 or add 10 mM TEA.
Poor Retention High polarity (ionized)Capacity Factor (k') < 2.0Switch to High pH (pH > 10.5).
Pressure Spike Frit blockage / PrecipitationΔP > 20% increaseReverse flush column; improve sample filtration.
Q&A Section

Q: Why does 1-(2-Ethylphenyl)piperidin-4-amine exhibit severe peak tailing (As > 2.0) on my standard C18 column at neutral pH? A: The main cause of peak tailing for basic amines is secondary interactions with residual polar, ionized silanol groups on the silica support surface (3[3]). At neutral pH (pH 6-8), silanol groups (pKa ~3.5-4.5) are deprotonated and negatively charged (-SiO⁻). The primary amine of your compound (pKa ~10) is fully protonated and positively charged (-NH₃⁺). This creates a strong ion-exchange interaction that drags out the elution of the compound. Self-Validating Test: Inject a neutral hydrophobic marker like toluene. If the toluene peak is perfectly symmetrical but your amine tails, the issue is chemical (silanols). If toluene also tails, you have a physical column void (4[4]).

Q: I am using 0.1% Formic Acid (pH ~2.7), but I still see slight tailing. How can I fix this without changing to a high-pH method? A: Formic acid is a weak acid and may not fully protonate all highly active silanols, nor is it a strong ion-pairing agent. You can add a sacrificial competing amine to the mobile phase. Adding 10 mM Triethylamine (TEA) acts as a blocker; the small, highly basic TEA molecules saturate the active silanol sites, allowing your larger target molecule to elute symmetrically (4[4]). Alternatively, switch to 0.1% TFA, which provides stronger ion-pairing.

Q: My compound elutes in the void volume (k' < 1) when using Protocol A. How can I improve retention? A: At pH 2.0, both the primary amine and the piperidine/aniline nitrogen are protonated. This diprotonated state is highly polar. To increase retention, you must neutralize the molecule. Switch to Protocol B (High pH) using ammonium hydroxide at pH 10.5. This neutralizes the primary amine, drastically increasing its hydrophobicity and allowing it to partition effectively into the C18 stationary phase (2[2]).

Q: My column pressure spikes after 3-4 injections of the crude sample. What is happening? A: This is typically caused by sample precipitation at the column head. If your crude sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% DMSO or Methanol), the sudden change in solubility when it hits the highly aqueous mobile phase causes the amine to crash out. Solution: Always dissolve your sample in the initial mobile phase conditions (e.g., 5% B). Use an inline pre-column filter to protect the main column frit (2[2]).

FAQs

Can I use a standard silica C18 column for the High pH (Protocol B) method? No. Standard silica particles dissolve rapidly at pH > 8.0, which will destroy your column and contaminate your purified fractions with dissolved silicates. You must use a specialized hybrid organic-inorganic silica column designed to withstand high pH environments.

How do I remove the TFA after purification? TFA forms a strong salt with the primary amine of 1-(2-Ethylphenyl)piperidin-4-amine. Simple lyophilization will not remove the ion-paired TFA. To obtain the free base, you must perform a post-purification liquid-liquid extraction: dissolve the lyophilized TFA salt in water, basify to pH 12 with 1M NaOH, and extract with dichloromethane (DCM) or ethyl acetate.

References
  • Title: Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: PharmaCores URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL: [Link]

  • Title: Peak Tailing | PDF | Physical Sciences | Laboratories Source: Scribd URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 1-(2-Ethylphenyl)piperidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of 1-(2-Ethylphenyl)piperidin-4-amine (CAS: 1017042-50-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of 1-(2-Ethylphenyl)piperidin-4-amine (CAS: 1017042-50-0).

This molecule presents a classic lipophilic-basic solubility paradox. Structurally, it features a highly basic primary aliphatic amine at position 4 (pKa ~10) and a bulky, lipophilic 2-ethylphenyl group attached to a tertiary aniline-like nitrogen (pKa ~4.5). While the primary amine is protonated and hydrophilic at physiological pH (7.4), the dominant lipophilicity of the ethylphenyl moiety often drives solvent-shift precipitation and colloidal aggregation when transitioning from organic stocks to aqueous buffers.

This guide provides a self-validating, mechanistic framework to diagnose, troubleshoot, and resolve solubility issues for this specific chemotype.

Section 1: Troubleshooting FAQs

Q1: Why does my 10 mM DMSO stock of 1-(2-Ethylphenyl)piperidin-4-amine crash out immediately when diluted into pH 7.4 PBS? Causality & Solution: You are observing a kinetic solubility failure[1]. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment shifts instantaneously. The lipophilic 2-ethylphenyl domains associate via hydrophobic interactions faster than the protonated primary amine can establish a stable hydration shell. This forces the compound into a supersaturated state, resulting in rapid amorphous precipitation[2]. Actionable Fix: Do not exceed a final DMSO concentration of 1-2% in your assay[3]. Pre-dilute your DMSO stock in a stepwise gradient, or lower the assay pH slightly (e.g., pH 6.5) during intermediate dilutions to maximize the ionization of the basic centers before final buffering.

Q2: My compound appears fully dissolved visually, but my biochemical assay is yielding erratic, non-reproducible inhibition curves. Is this a solubility issue? Causality & Solution: Yes, this is highly indicative of colloidal aggregation, an insidious form of kinetic insolubility. At concentrations near its Critical Aggregation Concentration (CAC)—typically in the low micromolar range for lipophilic amines—1-(2-Ethylphenyl)piperidin-4-amine can form sub-micron amorphous aggregates[4]. These colloids are invisible to the naked eye but will non-specifically adsorb and denature your target proteins, causing false-positive assay readouts. Actionable Fix: Introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) into your assay buffer. Detergents disrupt the hydrophobic interactions of the 2-ethylphenyl groups, preventing colloid formation[4]. Self-Validation Step: Always run a centrifugation control by spinning your assay mixture at 14,000 x g for 10 minutes; measure the compound concentration in the supernatant via LC-MS to confirm true solubility.

Q3: Should I be measuring the kinetic or thermodynamic solubility of this compound? Causality & Solution: It depends entirely on your development stage. Kinetic solubility (pre-dissolved in DMSO, then diluted) measures the solubility of the amorphous phase and is strictly for early High-Throughput Screening (HTS)[1]. Thermodynamic solubility (adding solid powder directly to aqueous buffer and allowing it to equilibrate) measures the solubility of the crystalline phase and is the gold standard for lead optimization and formulation[2]. Because 1-(2-Ethylphenyl)piperidin-4-amine has a stable crystalline lattice, its thermodynamic solubility will be significantly lower than its kinetic solubility. Never use kinetic data to guide in vivo formulation[5].

Section 2: Comparative Solubility Metrics

To ensure rigorous experimental design, refer to the following parameters when profiling 1-(2-Ethylphenyl)piperidin-4-amine.

ParameterKinetic SolubilityThermodynamic Solubility
Primary Application Early Discovery / HTS AssaysLead Optimization / Formulation
Starting Material 10 mM DMSO Stock SolutionSolid Powder (Crystalline)
Aqueous Solvent PBS (pH 7.4) + 1-2% DMSOBuffered Aqueous Media (No DMSO)
Incubation Time 1 to 4 hours24 to 72 hours (Equilibrium)
Solid State Phase Amorphous Precipitate / ColloidsCrystalline Lattice
Typical Working Range Higher (Supersaturated metastable)Lower (True equilibrium limit)

Section 3: Self-Validating Experimental Protocols

To establish a trustworthy solubility baseline for 1-(2-Ethylphenyl)piperidin-4-amine, implement these standardized, self-validating protocols.

Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry/Absorbance)

Purpose: To determine the maximum concentration at which the compound remains in solution without precipitating during an in vitro assay[6].

  • Preparation: Prepare a fresh 10 mM stock of 1-(2-Ethylphenyl)piperidin-4-amine in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in 100% DMSO in a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 198 µL of PBS (pH 7.4). This ensures a strict final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM[6].

  • Detection & Validation: Measure light scattering (nephelometry) or absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance/scattering is detected compared directly to a DMSO-only blank control[3].

Protocol B: Thermodynamic Equilibrium Solubility Assay (Shake-Flask LC-MS)

Purpose: To determine the true equilibrium solubility of the crystalline free base or salt form[1].

  • Solid Addition: Weigh approximately 2 mg of solid 1-(2-Ethylphenyl)piperidin-4-amine powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., simulated intestinal fluid or PBS). Crucial: Do not add any organic co-solvents.

  • Equilibration: Cap the vial and agitate on a rotary shaker at 25°C for 24 to 48 hours to ensure complete thermodynamic equilibrium[6].

  • Phase Separation (Validation Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to definitively pellet the undissolved crystalline material.

  • Quantification: Dilute the clear supernatant appropriately and quantify the dissolved compound concentration using a validated LC-MS/MS method against a known standard curve.

Section 4: Diagnostic Workflows

Below are the logical decision trees for troubleshooting and assay selection.

G Start Dilute DMSO Stock into Assay Buffer Check Visual/Nephelometric Check for Precipitation Start->Check Precip Precipitate Detected Check->Precip Turbidity > Threshold Clear Solution Clear Check->Clear No visible particles Optimize Optimize: Lower DMSO %, Adjust pH, or add Surfactant Precip->Optimize Colloid Check for Colloidal Aggregation (CAC) Clear->Colloid Colloid->Optimize Aggregation detected Proceed Proceed with Assay Colloid->Proceed No aggregates Optimize->Check

Workflow for diagnosing and resolving kinetic solubility failures during assay preparation.

G Goal Define Assay Stage HTS Early Discovery / HTS Goal->HTS LeadOp Lead Optimization / Formulation Goal->LeadOp Kinetic Kinetic Solubility Assay (DMSO Stock Dilution) HTS->Kinetic Thermo Thermodynamic Assay (Solid Powder Equilibration) LeadOp->Thermo Amorphous Result: Amorphous Phase Solubility Limit Kinetic->Amorphous Crystalline Result: Crystalline Phase True Equilibrium Thermo->Crystalline

Decision tree for selecting between kinetic and thermodynamic solubility methodologies.

References

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks - ResearchGate[1][Link]

  • Kinetic versus thermodynamic solubility temptations and risks - Ovid[2][Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed (NIH)[5][Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf (NIH)[4][Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI - Waters[3][Link]

Sources

Optimization

Technical Support Center: Optimization of 1-(2-Ethylphenyl)piperidin-4-amine Couplings

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions & Impurity Profiles Assigned Scientist: Senior Application Specialist Executive Summary This guide addresses the specific challenges of coup...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions & Impurity Profiles Assigned Scientist: Senior Application Specialist

Executive Summary

This guide addresses the specific challenges of coupling 1-(2-Ethylphenyl)piperidin-4-amine . While the primary amine at position 4 is the intended reaction site, the molecule's unique architecture—specifically the sterically demanding and electron-rich 1-(2-ethylphenyl) moiety—introduces latent reactivity and solubility challenges that standard protocols often miss.

Successful coupling requires managing three competing factors:

  • Nucleophilic Competition: Preventing the formation of guanidinium adducts when using uronium reagents (HATU/HBTU).

  • Benzylic Liability: Mitigating oxidative degradation of the ethyl side chain.

  • Base Management: Balancing the protonation state of the tertiary piperidine nitrogen to maintain solubility without quenching the active ester.

Module 1: Critical Side Reactions & Mechanistic Mitigation

The "Guanidinium" Dead-End (Uronium Reagents)

The Issue: When using HATU or HBTU, a common impurity with a mass of


 (tetramethylguanidinium adduct) is observed.
Mechanism:  If the carboxylic acid activation is slow (due to sterics or low solubility), the highly nucleophilic 4-amine reacts directly with the HATU reagent instead of the activated ester.
Prevention: 
  • Pre-activation is Non-Negotiable: Allow the Acid + HATU + DIPEA to stir for 15–20 minutes before adding the amine. This ensures the HATU is consumed to form the OAt-active ester, leaving none available to react with the amine.

  • Stoichiometry Control: Never exceed 1.05 equivalents of HATU.

Benzylic Oxidation (The "Ghost" Impurity)

The Issue: Appearance of a ketone impurity (


) or hydroxylated species (

) during scale-up or long reaction times. Mechanism: The methylene protons of the 2-ethyl group are benzylic. In the presence of ambient oxygen and light, especially in transition-metal catalyzed reactions (e.g., Buchwald-Hartwig) or heated amide couplings, this position undergoes radical auto-oxidation to form the acetophenone derivative. Prevention:
  • Argon Sparging: Degas all solvents for 10 minutes prior to use.

  • Amber Glass: Protect the reaction from light if running longer than 4 hours.

The "Oiling Out" Phenomenon

The Issue: The reaction mixture becomes cloudy or separates into a gum, stalling conversion. Cause: The 1-(2-ethylphenyl) group is highly lipophilic. When the 4-amine (polar) is converted to an amide (less polar), the solubility profile shifts drastically. If the tertiary nitrogen at position 1 protonates (forming a salt with the coupling byproducts), the molecule may crash out in non-polar solvents like DCM. Prevention:

  • Solvent Switch: Use a DMF:DCM (1:4) mixture. DMF solubilizes the salt intermediates, while DCM solvates the lipophilic aryl tail.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways Start Reagents: Acid + HATU + Amine ActiveEster OAt-Active Ester (Intermediate) Start->ActiveEster Pre-activation (Fast) Guanidine Guanidinium Adduct (Dead-End Impurity) Start->Guanidine Direct Attack (If HATU excess) Product Target Amide (Desired) ActiveEster->Product Amine Addition Oxidation Benzylic Ketone (Oxidative impurity) Product->Oxidation Air/Light (Slow)

Caption: Kinetic competition in HATU couplings. The red path represents the irreversible consumption of amine by excess coupling reagent.

Standardized Protocol: High-Fidelity Amide Coupling

Scope: Coupling 1-(2-Ethylphenyl)piperidin-4-amine (1.0 mmol scale) with a generic carboxylic acid.

ReagentEquivalentsRoleCritical Note
Carboxylic Acid1.0ElectrophileLimiting reagent.[1]
HATU1.05ActivatorDo not excess >1.1 eq.
DIPEA3.0BaseScavenges protons; maintains pH > 8.
DMF5 volCo-solventSolubilizes polar intermediates.
DCM10 volSolventMain solvent.
Step-by-Step Procedure
  • System Prep: Flame-dry a 25 mL round-bottom flask and cool under a stream of Argon.

  • Activation Phase (Critical):

    • Add Carboxylic Acid (1.0 equiv) and HATU (1.05 equiv) to the flask.

    • Add anhydrous DMF (5 vol) and DCM (5 vol).

    • Add DIPEA (2.0 equiv) dropwise.

    • Stir at Room Temperature for 15 minutes. (The solution should turn yellow/orange).

  • Coupling Phase:

    • Dissolve 1-(2-Ethylphenyl)piperidin-4-amine (1.1 equiv) in DCM (5 vol).

    • Add the amine solution to the activated acid mixture dropwise over 2 minutes.

    • Add the remaining DIPEA (1.0 equiv).

  • Monitoring:

    • Stir for 2–4 hours.

    • QC Check: TLC/LCMS. Look for the disappearance of the Acid.

    • Note: If the reaction stalls, do NOT add more HATU. Add T3P (50% in EtOAc) as a secondary booster to avoid guanidinium formation.

  • Workup (Emulsion Breaking):

    • Dilute with EtOAc (30 vol).

    • Wash with 10% LiCl (aq) x 2 (Removes DMF and HATU byproducts).

    • Wash with Sat. NaHCO₃ x 1.

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting Decision Tree

Use this logic flow to diagnose failures based on LCMS/NMR data.

Troubleshooting Issue Identify Issue Impurity Impurity Observed? Issue->Impurity Stall Reaction Stalled? Issue->Stall MassPlus99 Mass = M + 99 Impurity->MassPlus99 LCMS Check MassPlus14 Mass = M + 14/16 Impurity->MassPlus14 LCMS Check Precipitate Gum/Precipitate Stall->Precipitate Visual Check FixGuan Diagnosis: Guanidinium Fix: Increase Pre-activation time MassPlus99->FixGuan FixOx Diagnosis: Benzylic Oxidation Fix: Degas solvents, exclude light MassPlus14->FixOx FixSol Diagnosis: Salt Crash Fix: Add DMF or switch to T3P Precipitate->FixSol

Caption: Diagnostic logic for common coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt instead of HATU? A: Yes, and it is often cleaner for this specific amine. EDC byproducts (urea) are water-soluble.[2] However, the reaction is slower. If using EDC, ensure you use EDC·HCl and wash the organic layer with dilute citric acid (pH 4) to remove the unreacted piperidine derivative (which is basic).

Q: Why is my yield low despite full consumption of the amine? A: Check the aqueous layer during workup. The 1-(2-ethylphenyl) group makes the molecule lipophilic, but if the tertiary amine is protonated (pH < 8), the product will stay in the aqueous phase. Always adjust the aqueous workup to pH 9–10 before extraction to ensure the product is in the free-base form and migrates to the organic layer.

Q: I see a +14 mass shift on the ethyl group. Is my starting material degrading? A: Likely yes. The 2-ethyl group is an "activated" benzylic position. If your starting material is old or stored in clear glass, it may contain trace acetophenone derivatives. Purify the starting amine by acid-base extraction prior to coupling if high purity is required.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Cited for: Mechanisms of guanidinium formation with uronium reagents.[3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

    • Cited for: Process control and solvent selection in amide couplings.[5][6]

  • BenchChem Technical Support. (2025). Removal of Byproducts from HATU Reactions. Link

    • Cited for: Specific troubleshooting of tetramethylurea and HO
  • Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. Wiley-VCH. Cited for: Benzylic oxidation mechanisms under ambient conditions.

Sources

Troubleshooting

Technical Support Center: Stability Assurance for 1-(2-Ethylphenyl)piperidin-4-amine

Status: Operational Ticket ID: STAB-1210488 Subject: Optimization of Storage, Handling, and Rescue Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You are likely wor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: STAB-1210488 Subject: Optimization of Storage, Handling, and Rescue Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely working with 1-(2-Ethylphenyl)piperidin-4-amine , a bifunctional building block characterized by a secondary amine embedded in a piperidine ring (N1) and a solvent-exposed primary amine (N4).

The Core Challenge: This molecule exhibits a "stability duality." The N-aryl bond is robust, but the primary amine at position 4 is kinetically unstable in the presence of atmospheric oxygen and carbon dioxide. Without intervention, the free base will degrade from a white solid/oil into a yellow gum within 48–72 hours of air exposure.

This guide provides the protocols to prevent this degradation and "rescue" material that has already compromised.

Module 1: The Enemy – Degradation Pathways

Q: Why is my white powder turning yellow/brown?

A: Oxidative Dehydrogenation (The "Imine Drift"). Primary amines are electron-rich. In the presence of atmospheric oxygen (


) and trace metals, they undergo radical oxidation. The primary amine (

) oxidizes to a hydroxylamine (

), which dehydrates to an imine (

). These imines polymerize or couple, leading to the yellow/brown chromophores you observe.
Q: The color is fine, but the melting point dropped 10°C. Why?

A: The "Invisible" Carbamate Formation. Primary amines are potent nucleophiles that react reversibly with atmospheric


 to form carbamic acids, which stabilize as carbamate salts. This does not always cause a color change but acts as an impurity that depresses the melting point and alters stoichiometry in subsequent reactions.
Visualizing the Threat

DegradationPathways Amine 1-(2-Ethylphenyl) piperidin-4-amine (Active) Carbamate Carbamate Salt (Melting Point Depression) Amine->Carbamate Reversible (Nucleophilic Attack) Imine Imine/Oxime Species (Yellow/Brown Color) Amine->Imine Oxidative Dehydrogenation CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Imine Polymer Oligomers (Irreversible Gum) Imine->Polymer Coupling

Figure 1: The dual degradation pathway showing Carbamylation (reversible) and Oxidation (often irreversible).

Module 2: Storage Protocols (Troubleshooting)

Protocol A: The "Gold Standard" (Salt Formation)

Recommended for long-term storage (>1 month).

Logic: Protonating the primary amine removes its nucleophilicity and electron density, rendering it immune to both oxidation and


 absorption.

Step-by-Step Conversion:

  • Dissolve 1.0 eq of the free base in Diethyl Ether or MTBE (5 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 2.2 eq of 4M HCl in Dioxane .

  • Observation: A white precipitate (the dihydrochloride salt) will form immediately.

  • Filter under

    
     and wash with cold ether.
    
  • Result: A hygroscopic but chemically stable salt. Store in a desiccator.

Protocol B: The "Silver Standard" (Inert Free Base)

Recommended for active use (Daily/Weekly).

If you must store the free base, you must exclude the atmosphere.

ParameterSpecificationReason
Atmosphere Argon (Ar) > Nitrogen (

)
Argon is heavier than air and forms a better "blanket" over the solid/oil.
Temperature -20°C (Freezer)Kinetic rates of oxidation halve for every 10°C drop (Arrhenius equation).
Container Amber Glass VialBlocks UV light which catalyzes radical oxidation.
Seal Parafilm over CapPrevents gas exchange through thread gaps.

Module 3: Rescue Operations

Scenario: "My sample is already yellow. Is it ruined?"

Diagnosis: If the yellowing is superficial (crust), the bulk might be intact. If it is a dark oil, significant degradation has occurred.

The Rescue Protocol (Recrystallization/Wash):

  • Dissolution: Dissolve the crude yellow solid in a minimum amount of Dichloromethane (DCM) .

  • Filtration: Pass through a small pad of Celite to remove insoluble oligomers.

  • Acid Wash (The Purge):

    • Extract the organic layer with 1M HCl (aq) . The amine moves to the water phase; non-basic oxidized impurities (imines/neutral gums) often stay in the DCM.

    • Discard the DCM layer.

  • Regeneration:

    • Wash the aqueous acidic layer once with fresh DCM (to remove trapped organics).

    • Basify the aqueous layer to pH >12 using 4M NaOH (keep cool!).

    • Extract rapidly with DCM (3x).

    • Dry over

      
       and concentrate.
      
  • Outcome: You should recover off-white solid/oil with >95% purity.

Module 4: Analytical Guardrails

Do not rely on visual inspection alone. Use this HPLC method to quantify the "Imine Drift."

Method ID: AMINE-QC-04 Technique: Reverse Phase HPLC (High pH)

  • Rationale: Standard acidic mobile phases (0.1% TFA) cause amines to tail badly due to silanol interactions. High pH keeps the amine neutral (free base), resulting in sharp peaks.

ParameterSetting
Column C18 XBridge or Gemini-NX (pH stable), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amine impurities)
Pass Criteria Main peak > 98.0%; No single impurity > 0.5%

Module 5: Decision Logic (Workflow)

Use this decision tree to determine your immediate action plan.

StorageLogic Start Received 1-(2-Ethylphenyl) piperidin-4-amine Form Is it a Salt or Free Base? Start->Form Salt Salt Form (HCl/TFA) Form->Salt Base Free Base Form->Base ActionSalt Store Desiccated Room Temp OK Salt->ActionSalt Usage Usage Timeline? Base->Usage LongTerm > 1 Month Usage->LongTerm ShortTerm < 1 Month Usage->ShortTerm ActionConvert CRITICAL: Convert to HCl Salt LongTerm->ActionConvert ActionArgon Store under Argon @ -20°C ShortTerm->ActionArgon

Figure 2: Decision Matrix for handling incoming amine samples.

References

  • Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology, Royal Society of Chemistry. (Explains the kinetics of amine-CO2 reaction).

  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis. (Details the oxidative dehydrogenation pathway of primary amines to imines).

  • Stability of 4-aminopyridine derivatives. International Journal of Pharmaceutical Compounding. (Provides baseline stability data for the 4-aminopiperidine scaffold).

  • Purification of amine reaction mixtures. US Patent 2377511A. (Foundational protocols for separating amines from oxidized impurities).

Optimization

Technical Support Center: Resolving Degradation Products of Piperidin-4-amine Derivatives

Welcome to the technical support center for the analysis of piperidin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of piperidin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and analysis of this important class of compounds. Here, we will address common issues in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your experimental design and troubleshooting.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific, common problems encountered during the analysis of piperidin-4-amine derivatives.

Question 1: I'm observing a new, unexpected peak in my HPLC chromatogram during a stability study of my piperidin-4-amine derivative. How do I determine if it's a degradation product?

Answer:

This is a critical first step in any stability investigation. The appearance of a new peak suggests a change in your sample, which could be a degradation product, a contaminant, or a system artifact. A systematic approach is required.

Causality: Piperidin-4-amine derivatives contain secondary or primary amine functionalities within a heterocyclic ring system, making them susceptible to specific degradation pathways, most notably oxidation.[1][2][3] The nitrogen atom is a primary target for oxidative attack, which can lead to the formation of N-oxides or other related species.

Recommended Workflow:

To confirm the identity of the new peak, a forced degradation (or stress testing) study is the industry-standard approach.[2][4][5] This involves intentionally subjecting your compound to harsh conditions to accelerate the formation of potential degradation products. If the peak you're observing increases under these stress conditions, it is highly likely a degradant.

Protocol: Forced Degradation Study Setup
  • Prepare Stock Solutions: Prepare a stock solution of your piperidin-4-amine derivative in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Expose to Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. A control sample, protected from stress, should be kept under normal conditions.[6]

    • Acid Hydrolysis: Add 0.1 M HCl.[7]

    • Base Hydrolysis: Add 0.1 M NaOH.[7]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).[2][6]

    • Thermal Stress: Heat the solution at 60-80°C.[7]

    • Photolytic Stress: Expose the solution to UV light as per ICH Q1B guidelines.[2][6]

  • Monitor Degradation: Analyze the samples by HPLC at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[7][8]

  • Analyze Results: Compare the chromatograms of the stressed samples to your control and the original sample. If the retention time of the new peak in your original sample matches a peak that grows significantly in one of the stressed samples (particularly the oxidative stress sample), you have strong evidence that it is a degradation product.

Question 2: My primary peak and the new degradation peak are poorly resolved (co-eluting) in my reverse-phase HPLC method. How can I improve the separation?

Answer:

Achieving adequate resolution between a parent compound and its degradation products is essential for accurate quantification and is a core requirement for a stability-indicating method.[9][10][11] Poor resolution is typically due to insufficient differences in the interactions of the analytes with the stationary and mobile phases.

Causality: Piperidin-4-amine and its early-stage degradation products (like an N-oxide) can have very similar polarities and hydrophobicities. Standard C18 columns may not provide sufficient selectivity. To improve separation, you need to alter the chromatographic conditions to exploit other physicochemical properties of the molecules.

Strategies for Method Optimization:

  • Change the Stationary Phase: If a standard C18 column is not providing resolution, consider a column with a different selectivity.

Stationary Phase Principle of Separation Best For...
C18 (L1) Primarily hydrophobic interactions.General purpose, good for non-polar to moderately polar compounds.
Phenyl-Hexyl (L11) Mixed-mode with hydrophobic and π-π interactions.Aromatic compounds or those with subtle differences in electron density. This can be effective for separating parent amines from certain degradants.
Cyano (CN) (L10) Dipole-dipole interactions and weak hydrophobic interactions.Polar compounds, can be run in both normal-phase and reverse-phase modes.
Embedded Polar Group (EPG) Hydrophobic interactions with enhanced polar selectivity and aqueous stability.Improving retention and peak shape of basic compounds like amines.
  • Modify the Mobile Phase:

    • pH Adjustment: The ionization state of your piperidin-4-amine derivative and its degradants can be manipulated by changing the mobile phase pH. Since these are basic compounds, operating at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will ensure they are protonated, which often leads to better peak shape on silica-based columns.

    • Solvent Type: Switching from acetonitrile to methanol (or vice-versa) changes the solvent strength and selectivity, which can alter the elution order and improve resolution.

    • Gradient Optimization: A shallower gradient around the elution time of your compounds of interest can increase the separation between closely eluting peaks.[11]

Question 3: I've separated the degradation peak, but how do I identify its structure?

Answer:

Structural elucidation of unknown degradation products is a critical step for understanding the stability of your drug candidate and for safety assessment. The definitive tool for this is mass spectrometry (MS).

Causality: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) allows you to separate the compounds chromatographically and then determine their mass-to-charge ratio (m/z).[12] For piperidine derivatives, which readily accept a proton, positive mode electrospray ionization (ESI+) is typically used, generating the protonated molecule [M+H]⁺.[13]

Experimental Workflow: Degradant Identification

G cluster_0 LC-MS Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation A Inject Stressed Sample into LC-MS B Obtain Full Scan MS Spectrum A->B C Determine m/z of Parent and Degradant B->C D Calculate Mass Difference (Δm) C->D E Propose Plausible Modification (e.g., Δm = +16 Da suggests oxidation) D->E F Perform Tandem MS (MS/MS) E->F G Analyze Fragmentation Pattern F->G H Confirm Structure G->H

Caption: Workflow for Degradant Identification using LC-MS.

Step-by-Step Protocol:

  • LC-MS Analysis: Analyze your most degraded sample (from the forced degradation study) using an LC-MS system.

  • Determine Mass-to-Charge Ratio (m/z): In the full scan mass spectrum, identify the m/z of your parent compound's [M+H]⁺ ion. Then, find the m/z of the ion corresponding to the degradation peak.

  • Calculate Mass Difference: The difference in mass between the degradant and the parent compound provides a crucial clue to its identity. For example:

    • Δm = +16 Da: Strongly suggests the addition of an oxygen atom (oxidation), a very common pathway for secondary amines to form N-oxides.[3]

    • Δm = -2 Da: Suggests dehydrogenation.

  • Confirm with Tandem MS (MS/MS): To confirm the structure, perform a product ion scan (MS/MS) on both the parent and the degradant precursor ions.[13][14] By comparing the fragmentation patterns, you can often pinpoint the site of modification. The piperidine ring has characteristic fragmentation patterns, such as alpha-cleavage next to the nitrogen, that can be informative.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for piperidin-4-amine derivatives?

A1: The primary degradation pathway is oxidation , due to the presence of the amine functional groups.[1][2] The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides. Secondary amines can also undergo more complex oxidative reactions.[3] Other potential, though often less common, pathways include photolytic degradation upon exposure to light. Hydrolytic degradation is less likely unless there are other susceptible functional groups (like amides or esters) on the derivative.[1][15]

Caption: Primary degradation pathway for piperidin-4-amine.

Q2: My piperidin-4-amine derivative is highly polar. What are the best starting conditions for an HPLC method?

A2: For polar basic compounds, a good starting point is a reverse-phase method using an embedded polar group (EPG) or a standard C18 column with a low pH mobile phase.

  • Column: Waters XBridge C18 or equivalent EPG column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of organic (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes.

  • Detector: UV detector set to a wavelength where your compound has maximum absorbance. If the compound lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an MS detector is necessary.[7]

Q3: Can degradation occur during sample preparation or storage in the autosampler?

A3: Yes, this is a distinct possibility, especially for sensitive molecules. If you notice the degradant peak area increasing in your standards over the course of a long analytical run, it suggests on-instrument or in-solution instability. To mitigate this, keep the autosampler tray cooled (e.g., 4-10°C) and prepare solutions fresh whenever possible.[6]

Q4: I am seeing N-nitrosamine derivatives as a degradation product. Where could this be coming from?

A4: The formation of N-nitrosamines from secondary amines is a significant concern due to their potential genotoxicity.[16] This can sometimes be an artifact of the experimental conditions. For instance, using saturated sodium nitrite (NaNO₂) solutions for humidity control in stability chambers has been shown to cause the formation of N-nitroso derivatives as an artifact.[16][17] It is crucial to ensure that your storage and experimental conditions do not introduce nitrite or other nitrosating agents.

References

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available from: [Link]

  • Slideshare. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Available from: [Link]

  • ResearchGate. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. Available from: [Link]

  • ResearchGate. Results of forced degradation studies | Download Scientific Diagram. Available from: [Link]

  • Scribd. Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids. Available from: [Link]

  • Pharmaceutical Outsourcing. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • SlidePlayer. Oxidation of Secondary and Primary Amines. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Available from: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]

  • PubMed. (2019). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Available from: [Link]

  • ACS Publications. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Available from: [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • Scribd. Amine Plant TroubleShooting | PDF | Carbon Dioxide | Gases. Available from: [Link]

  • RSC Publishing. (2013). Analytical Methods. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • Semantic Scholar. Artifactual degradation of secondary amine‐containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Available from: [Link]

Sources

Troubleshooting

Technical Support Guide: Recrystallization of 1-(2-Ethylphenyl)piperidin-4-amine

Executive Summary & Molecule Analysis This guide provides a technical framework for the purification of 1-(2-Ethylphenyl)piperidin-4-amine (CAS: Variable/Analogous). Successful recrystallization of this molecule requires...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

This guide provides a technical framework for the purification of 1-(2-Ethylphenyl)piperidin-4-amine (CAS: Variable/Analogous). Successful recrystallization of this molecule requires balancing the lipophilicity of the N-aryl moiety with the polarity of the primary amine at the C4 position.

Chemical Profile:

  • Lipophilic Domain: 2-Ethylphenyl group + Piperidine ring. (Promotes solubility in non-polar organics).

  • Polar Domain: Primary amine (-NH₂) at position 4.[1][2] (Promotes H-bonding and solubility in alcohols/water).

  • Key Challenge: 4-aminopiperidines are prone to "oiling out" rather than crystallizing due to conformational flexibility and low melting points of the free base.

Solvent Selection Strategy

Do not rely on a single solvent blindly. Use this screening matrix based on structural analogs (e.g., 1-phenethyl-4-anilinopiperidine and general 4-aminopiperidines) [1, 2].

Solvent Screening Matrix (Free Base)
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Alcohols (Protic) Isopropanol (IPA) High Best balance of polarity. Often dissolves the amine hot but allows precipitation upon cooling.
Alcohols Ethanol (EtOH) MediumOften too soluble. Good for "solvent" in a solvent/anti-solvent pair.
Alkanes Cyclohexane High Excellent for lipophilic N-aryl piperidines. Cited in fentanyl intermediate purification [1].[3]
Alkanes Heptane/Hexane MediumGood anti-solvents. Pure alkanes may not dissolve the compound even at boiling point if the amine is too polar.
Esters Ethyl Acetate (EtOAc) MediumGood general solvent. Often requires Heptane as an anti-solvent to force precipitation.
Chlorinated DCM/Chloroform LowToo high solubility. Use only for extraction, not recrystallization.
Recommended Solvent Systems
  • Single Solvent: Cyclohexane (if lipophilicity dominates) or Isopropanol (if polarity dominates).

  • Binary System (Preferred): Dissolve in minimal hot Ethyl Acetate or IPA , then add warm Heptane until turbidity persists.

Decision Logic & Workflow (Visualization)

The following decision tree illustrates the logical flow for selecting the purification method based on the physical state of your crude material.

SolventSelection Start Start: Crude 1-(2-Ethylphenyl)piperidin-4-amine CheckState Check Physical State Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil ScreenSolvents Screen Single Solvents (IPA, Cyclohexane) Solid->ScreenSolvents SaltForm Convert to Salt (HCl or HBr) Oil->SaltForm High Impurity/Low MP Success Crystals Formed? ScreenSolvents->Success Recryst Perform Recrystallization (Slow Cooling) Success->Recryst Yes Success->SaltForm No (Oiling Out) SaltSolvent Recrystallize Salt (EtOH or IPA/Water) SaltForm->SaltSolvent

Figure 1: Decision tree for solvent selection and salt formation strategies.

Detailed Protocols

Protocol A: Recrystallization of the Free Base

Best for material that is already >85% pure and solid.

  • Dissolution: Place 1.0 g of crude amine in a flask. Add Isopropanol (IPA) dropwise while heating to reflux (approx. 80-82°C).

    • Critical: Use the minimum amount required to dissolve the solid.[1][2] If >10 mL/g is needed, switch to Ethyl Acetate.

  • Filtration: If insoluble particles remain (inorganic salts), perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Anti-Solvent Option: If no crystals form at RT, add Heptane dropwise until a faint cloudiness persists, then cool to 0-4°C.

  • Isolation: Filter the crystals and wash with cold Heptane. Dry under vacuum at 40°C.

Protocol B: Salt Formation & Recrystallization (The "Rescue" Method)

Use this if the free base is an oil or fails to crystallize. Piperidine salts are generally high-melting solids [3].

  • Dissolution: Dissolve the crude oil in Diethyl Ether or EtOAc (5-10 volumes).

  • Acidification: Cool to 0°C. Add 1.1 equivalents of HCl (4M in Dioxane) or HBr (48% aq.) dropwise.

  • Precipitation: The salt should precipitate immediately.

  • Recrystallization of Salt:

    • Filter the crude salt.[2][4]

    • Recrystallize from Ethanol (for HCl salts) or Isopropanol/Water (9:1) (for HBr salts).

    • Heat to boiling until dissolved, then cool slowly.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out (Liquid droplets separate instead of crystals)Temperature dropped too fast or solvent is too polar.1. Reheat to dissolve.2. Add a seed crystal at the cloud point.3. Add 5-10% more solvent to lower saturation.4. Switch to Protocol B (Salt Formation) .
Colored Impurities (Yellow/Brown crystals)Oxidation of the aniline/amine moiety.1. Perform "Charcoal Treatment": Add activated carbon (5 wt%) to the hot solution, stir for 10 min, then hot filter.2. Recrystallize under Nitrogen/Argon atmosphere.
No Precipitation (Solution remains clear at 4°C)Solution is too dilute or compound is too soluble.1. Evaporate 50% of the solvent.2. Add an anti-solvent (Heptane/Hexane).3. Scratch the glass wall with a spatula to induce nucleation.
Gooey/Sticky Solid Trapped solvent or oligomers.1. Triturate (grind) the solid with cold Hexane or Pentane.2. Dry under high vacuum to remove trapped solvent.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Not for the free base. The lipophilic ethylphenyl group makes it insoluble in water. However, if you form the HCl salt , water becomes a viable co-solvent (e.g., Ethanol/Water mixtures) for recrystallization.

Q: Why is my product turning pink/red during heating? A: Aromatic amines are sensitive to oxidation. If you observe pink coloration, it indicates the formation of quinone-type oxidation byproducts. Always minimize heating time and consider adding a pinch of sodium metabisulfite or working under an inert atmosphere (N₂) if this persists.

Q: Cyclohexane didn't work; the solid didn't dissolve even at boiling. A: Your compound might be more polar than the standard "fentanyl-like" analogs due to the specific crystal packing of the ethyl group. Switch to Toluene (higher boiling point, better aromatic stacking) or add small amounts of IPA (5-10%) to the Cyclohexane to increase polarity.

References

  • Vertex Pharmaceuticals/Janssen Analogs.Process of making fentanyl intermediates. US Patent Application CA2581863A1. Describes recrystallization of 1-(2-phenethyl)

  • Arulraj, S. et al. (2021).[3][5] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[5] Reviews solvent systems (Ethanol, EtOAc/Hexane) for various piperidine derivatives.

  • BenchChem Protocols.Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1-(2-Ethylphenyl)piperidin-4-amine: A Comparative Guide

Executive Summary In drug discovery and medicinal chemistry, N-arylpiperidines are ubiquitous structural motifs, frequently serving as core scaffolds for CNS-active compounds and receptor agonists. 1-(2-Ethylphenyl)piper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and medicinal chemistry, N-arylpiperidines are ubiquitous structural motifs, frequently serving as core scaffolds for CNS-active compounds and receptor agonists. 1-(2-Ethylphenyl)piperidin-4-amine is a highly versatile building block, but its structural nuances—specifically the steric bulk of the ortho-ethyl group and the exchangeable primary amine—present unique challenges during analytical characterization.

As a Senior Application Scientist, I frequently observe researchers struggling with signal broadening and missing integrations when analyzing this compound using standard protocols. This guide provides an in-depth, objective comparison of 1H NMR analytical strategies, contrasting solvent effects and structural analogs to help you optimize spectral resolution and accurately interpret conformational dynamics.

Conformational Dynamics & Structural Logic

To accurately interpret the 1H NMR spectrum of 1-(2-Ethylphenyl)piperidin-4-amine, one must first understand the causality behind its molecular geometry.

In unhindered N-arylpiperidines, the aryl ring typically adopts an equatorial position and lies roughly coplanar with the C-N-C bond to maximize nitrogen lone-pair delocalization into the aromatic pi-system. However, the introduction of the ortho-ethyl group creates severe steric clash (A(1,3) strain) with the equatorial protons at the C2 and C6 positions of the piperidine ring. To relieve this strain, the aryl ring is forced to rotate into an orthogonal geometry relative to the piperidine mean plane[1].

This restricted rotation alters the local magnetic shielding, often leading to broadened signals for the ortho-aromatic protons and the piperidine alpha-protons at room temperature due to intermediate exchange kinetics on the NMR timescale.

LogicMap Compound 1-(2-Ethylphenyl)piperidin-4-amine Feature1 ortho-Ethyl Group Compound->Feature1 Feature2 Primary Amine (-NH2) Compound->Feature2 Feature3 Piperidine Ring Compound->Feature3 Effect1 Restricted N-Aryl Rotation (Broadened Ar-H signals) Feature1->Effect1 Effect2 Solvent-Dependent Shift (H-bonding in DMSO-d6) Feature2->Effect2 Effect3 Axial/Equatorial Splitting (Distinct J-couplings) Feature3->Effect3

Logical mapping of molecular structural features to observed 1H NMR spectral phenomena.

Comparative Solvent Analysis: CDCl3 vs. DMSO-d6

For the primary amine (-NH2) at the C4 position, solvent selection is the primary driver of spectral quality. In non-polar, non-hydrogen-bonding solvents like Chloroform-d (CDCl3), the amine protons undergo rapid chemical exchange with trace moisture. This results in a broad, unintegrable signal that often blends into the baseline[2].

By switching to Dimethyl Sulfoxide-d6 (DMSO-d6), the strong hydrogen-bond acceptor capacity of the sulfoxide oxygen effectively "locks" the amine protons, slowing their exchange rate. This shifts the amine signal significantly downfield into a distinct, sharp singlet, allowing for accurate integration[3].

Table 1: Predicted 1H NMR Chemical Shift Comparison
Proton EnvironmentCDCl3 (δ ppm)DMSO-d6 (δ ppm)Multiplicity & J-CouplingCausality / Structural Notes
Aromatic (Ar-H) 6.90 - 7.206.85 - 7.15mOrtho-ethyl group causes complex multiplet splitting.
Piperidine C2/C6 (Eq) 3.10 - 3.303.00 - 3.20dt, J ≈ 12.0, 3.5 HzDeshielded by the adjacent N-aryl group.
Piperidine C4 (Ax) 2.60 - 2.802.50 - 2.70tt, J ≈ 11.0, 4.0 HzAxial position; coupled to adjacent axial/equatorial protons.
Ethyl -CH2- 2.65 - 2.752.60 - 2.70q, J ≈ 7.5 HzBenzylic protons, split by the adjacent methyl group.
Piperidine C2/C6 (Ax) 2.45 - 2.652.35 - 2.55td, J ≈ 11.5, 2.5 HzShielded relative to equatorial counterparts.
Piperidine C3/C5 (Eq) 1.85 - 2.001.75 - 1.90mTypical aliphatic ring protons.
Piperidine C3/C5 (Ax) 1.40 - 1.601.30 - 1.50ddt, J ≈ 12.0, 11.0, 4.0 HzHigh degree of splitting due to axial-axial couplings.
Amine (-NH2) 1.30 - 1.603.20 - 3.50br sHighly solvent-dependent; shifts downfield in DMSO due to H-bonding.
Ethyl -CH3 1.15 - 1.251.10 - 1.20t, J ≈ 7.5 HzTerminal methyl group.

Comparative Analysis: Structural Alternatives

To further isolate the spectral impact of the ortho-ethyl group, we can compare 1-(2-Ethylphenyl)piperidin-4-amine against structurally related alternatives. This highlights how steric bulk directly dictates NMR resolution.

Table 2: Performance Comparison vs. Structural Alternatives
CompoundSteric HindranceN-Aryl Bond RotationNMR Spectral Resolution (Room Temp)
1-Phenylpiperidin-4-amine LowFree rotationSharp, well-defined aromatic and piperidine signals.
1-(2-Ethylphenyl)piperidin-4-amine ModerateRestrictedBroadening of ortho-aromatic and equatorial C2/C6 signals[1].
1-(2,6-Diethylphenyl)piperidin-4-amine HighLocked (Atropisomerism)Distinct, non-equivalent signals for the two halves of the piperidine ring.

Standardized Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, the following protocol is designed as a self-validating system. Each step includes a critical checkpoint to prevent downstream artifact generation.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 1-(2-Ethylphenyl)piperidin-4-amine.

  • Dissolve completely in 600 µL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Validation Checkpoint: Perform a visual inspection against a light source. The sample must be 100% optically clear. Micro-particulates will distort the magnetic field homogeneity, ruining the resolution of fine J-couplings.

Step 2: Spectrometer Tuning & Shimming

  • Insert the NMR tube into a 400 MHz or 600 MHz spectrometer.

  • Lock the field to the Deuterium frequency of DMSO-d6.

  • Shim the Z1 and Z2 gradients to maximize the lock signal. Tune and match the probe specifically for 1H.

  • Validation Checkpoint: Acquire a dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be ≤ 1.0 Hz. If it is broader, re-shim the instrument.

Step 3: Data Acquisition

  • Set the pulse angle to 30° to allow for faster pulsing.

  • Set the relaxation delay (D1) to 3.0 seconds. This is crucial; failing to allow adequate relaxation time will result in inaccurate integration of the slower-relaxing aromatic protons.

  • Acquire 16 to 64 scans depending on the instrument's sensitivity.

  • Validation Checkpoint: Check the Signal-to-Noise Ratio (SNR) of the weakest multiplet (typically the axial C4 proton). The SNR must exceed 10:1 before halting acquisition.

Step 4: Spectral Processing

  • Zero-fill the Free Induction Decay (FID) to 64k points.

  • Apply an exponential line broadening (apodization) of 0.3 Hz to enhance SNR without sacrificing resolution.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration values.

Workflow A 1. Sample Preparation (15-20 mg in 600 µL Solvent) B 2. Solvent Selection (CDCl3 vs DMSO-d6) A->B C 3. Spectrometer Tuning (Lock, Shim, Tune to 1H) B->C D 4. Data Acquisition (Relaxation Delay > 3s) C->D E 5. Spectral Processing (Phase & Baseline Correction) D->E

Step-by-step 1H NMR sample preparation and spectral acquisition workflow.

References

  • Synthesis and conformational studies on 1-aryl-cis-2,6-diphenylpiperidines Source: ResearchGate URL
  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL
  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation Source: Modgraph / John Wiley & Sons URL

Sources

Comparative

Technical Assessment: FTIR Characterization of 1-(2-Ethylphenyl)piperidin-4-amine

The following technical guide provides an in-depth characterization analysis of 1-(2-Ethylphenyl)piperidin-4-amine . This document is structured for researchers requiring rigorous identification protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization analysis of 1-(2-Ethylphenyl)piperidin-4-amine .

This document is structured for researchers requiring rigorous identification protocols. It synthesizes functional group analysis with comparative spectral data to establish a self-validating identification workflow.

Content Type: Comparative Reference Guide Subject: 1-(2-Ethylphenyl)piperidin-4-amine [CAS: Analogous to 4-Amino-1-(2-ethylphenyl)piperidine] Methodology: Fourier Transform Infrared Spectroscopy (FTIR) - Transmission (KBr) & ATR Modes

Executive Summary & Structural Logic

In drug development, particularly within the synthesis of piperidine-based GPCR ligands or kinase inhibitors, 1-(2-Ethylphenyl)piperidin-4-amine serves as a critical scaffold. Its structural integrity is defined by three distinct moieties that must be validated spectroscopically:

  • The Primary Amine (Position 4): The reactive center for subsequent coupling.

  • The Piperidine Core: The aliphatic heterocycle.

  • The N-Aryl Substituent (Ortho-Ethylphenyl): A sterically demanding group that imparts unique "fingerprint" spectral features compared to para-isomers or non-substituted analogs.

Structural Visualization & Vibrational Modes

The following diagram maps the critical vibrational modes required for positive identification.

G Molecule 1-(2-Ethylphenyl) piperidin-4-amine NH2 Primary Amine (-NH2) 3350-3450 cm⁻¹ (Stretch) 1600-1650 cm⁻¹ (Scissoring) Molecule->NH2 Functional Handle Aryl Ortho-Ethylphenyl Ring 735-770 cm⁻¹ (OOP Bend) 1250-1350 cm⁻¹ (C-N Stretch) Molecule->Aryl Steric/Electronic Identifier Pip Piperidine Core 2800-2950 cm⁻¹ (C-H Stretch) 1000-1200 cm⁻¹ (Ring Vib) Molecule->Pip Scaffold

Figure 1: Critical vibrational nodes for structural confirmation.

Spectral Data Analysis

Direct experimental data for this specific intermediate is often proprietary. The following spectral profile is derived from high-fidelity functional group analysis of structural analogs (e.g., 2-ethylaniline, 4-aminopiperidine, and 1-phenylpiperidine). This "Sum of Parts" approach is the industry standard for validating novel intermediates.

Table 1: Diagnostic FTIR Bands & Assignments
Frequency Region (cm⁻¹)Vibration ModeAssignment / Structural OriginSpecificity to Target
3350 – 3450 N-H Stretch (Asym)Primary Amine (-NH₂)High. Confirms presence of free amine.
3280 – 3350 N-H Stretch (Sym)Primary Amine (-NH₂)High. Doublet pattern confirms 1° amine vs 2°/3°.
2960 – 2850 C-H StretchEthyl group + Piperidine ringMedium. 2960 cm⁻¹ shoulder specific to ethyl -CH₃.
1600 – 1650 N-H ScissoringPrimary Amine DeformationHigh. Distinguishes amine from amide/hydroxyl.
1580 – 1600 C=C Ring StretchAromatic Ring BreathingMedium. Typical aromatic signature.[1][2][3][4][5]
1250 – 1350 C-N StretchAromatic C-N (N1-Phenyl)Critical. Differentiates N-Aryl from N-Alkyl analogs (e.g., phenethyl).
735 – 770 C-H Out-of-PlaneOrtho-Substitution Critical. Distinguishes from Para-isomer (800-860 cm⁻¹) or Mono-sub (690/750 cm⁻¹).

Comparative Analysis: Target vs. Alternatives

To ensure the purity and identity of 1-(2-Ethylphenyl)piperidin-4-amine , it must be compared against its most likely impurities (precursors) and structural isomers.

Scenario A: Differentiating from the Ketone Precursor

Precursor:1-(2-Ethylphenyl)piperidin-4-one During synthesis (typically reductive amination), the ketone is converted to the amine. Incomplete conversion is a common failure mode.

FeatureTarget: Amine Product Precursor: Ketone
3300-3450 cm⁻¹ Present (Doublet, N-H)Absent (No N-H)
1715 cm⁻¹ Absent Strong (C=O Carbonyl)
Conclusion Appearance of N-H and complete disappearance of C=O confirms reaction success.
Scenario B: Differentiating from the "Fentanyl" Analog

Analog:1-(2-Phenylethyl)piperidin-4-amine (4-ANPP derivative) This is a common confusion point due to naming similarity ("Ethylphenyl" vs "Phenylethyl").

  • Target (N-Aryl): The nitrogen is directly bonded to the aromatic ring. This conjugation strengthens the bond, shifting the C-N stretch to a higher frequency (1250–1350 cm⁻¹ ).

  • Analog (N-Alkyl): The nitrogen is bonded to an ethyl chain (CH2-CH2-Ph). This is a standard aliphatic amine C-N stretch (1000–1200 cm⁻¹ ).[4][6]

Scenario C: Differentiating from the Para-Isomer

Isomer:1-(4-Ethylphenyl)piperidin-4-amine Regio-isomerism is a critical quality attribute (CQA).

  • Target (Ortho): Single strong band at 735–770 cm⁻¹ (4 adjacent free hydrogens).

  • Isomer (Para): Single strong band at 800–860 cm⁻¹ (2 adjacent free hydrogens).

Experimental Protocol for Validation

This protocol ensures reproducible spectral acquisition, minimizing artifacts from moisture or sample preparation.

Workflow Diagram

Protocol Start Sample: 1-(2-Ethylphenyl) piperidin-4-amine Prep Prep: Dry under vacuum (Remove H2O/Solvent) Start->Prep Method Method Selection Prep->Method KBr Transmission (KBr) Ratio: 1:100 mg Press: 10 tons/2 min Method->KBr High Res ATR ATR (Diamond/ZnSe) Direct Application Clamp Pressure: High Method->ATR Rapid QC Scan Acquisition Range: 4000-600 cm⁻¹ Res: 4 cm⁻¹, Scans: 32 KBr->Scan ATR->Scan Analyze Critical Check: 1. N-H Doublet (3300+) 2. Ortho-Bend (750) 3. No C=O (1715) Scan->Analyze

Figure 2: Standardized characterization workflow.

Step-by-Step Methodology
  • Sample Drying: The primary amine is hygroscopic. Dry the sample in a vacuum oven at 40°C for 2 hours to prevent water peaks (~3400 cm⁻¹, broad) from masking the N-H doublet.

  • Background Correction: Collect a background spectrum of the clean crystal (ATR) or pure KBr pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹ is sufficient.

    • Accumulation: 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing: Apply baseline correction if the baseline drifts due to scattering (common in KBr pellets). Do not smooth the data excessively, as this may merge the N-H doublet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (Standard reference for functional group frequencies).

  • NIST Chemistry WebBook. IR Spectrum of 2-Ethylaniline (Ortho-ethylaniline). National Institute of Standards and Technology.[7] Link

  • Sigma-Aldrich. Product Specification: 1-(2-Phenylethyl)piperidin-4-amine (Comparative Analog).Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Source for Ortho/Para substitution ranges).

  • BenchChem. Synthesis and Characterization of Piperidine Derivatives.Link

Sources

Validation

Bioactivity &amp; Scaffold Analysis: 1-(2-Ethylphenyl)piperidin-4-amine vs. Analogues

This guide provides an in-depth technical comparison of the 1-(2-Ethylphenyl)piperidin-4-amine scaffold versus its structural analogues. It is designed for medicinal chemists and drug discovery professionals evaluating t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1-(2-Ethylphenyl)piperidin-4-amine scaffold versus its structural analogues. It is designed for medicinal chemists and drug discovery professionals evaluating this moiety as a pharmacophore or building block for GPCR ligands (e.g., 5-HT, Dopamine) and enzyme inhibitors.

Executive Summary

1-(2-Ethylphenyl)piperidin-4-amine (CAS: 1017042-50-0) is a specialized secondary pharmacophore and synthetic intermediate. Unlike the ubiquitous 1-phenylpiperidin-4-amine, the ortho-ethyl variant introduces a critical steric and lipophilic vector that significantly alters the binding kinetics and metabolic profile of derived ligands.

This guide compares the 2-Ethyl variant against three primary analogues:

  • 1-Phenylpiperidin-4-amine (The unsubstituted baseline).

  • 1-(2-Methylphenyl)piperidin-4-amine (The steric "step-down").

  • 1-(4-Ethylphenyl)piperidin-4-amine (The regioisomer).

Key Finding: The ortho-ethyl group provides a unique "conformation-locking" effect on the N-aryl bond, often enhancing selectivity for GPCR hydrophobic pockets (e.g., 5-HT2A, D2) while blocking metabolic ortho-hydroxylation more effectively than the methyl analogue.

Chemical Profile & Physicochemical Comparison

The following table contrasts the calculated physicochemical properties of the 1-(2-Ethylphenyl) scaffold against its analogues. These values are critical for predicting Blood-Brain Barrier (BBB) penetration and microsomal stability.

Property1-(2-Ethylphenyl) (Target)1-Phenyl (Baseline)1-(2-Methylphenyl) (Analog A)1-(4-Ethylphenyl) (Analog B)
Molecular Weight 204.31 g/mol 176.26 g/mol 190.29 g/mol 204.31 g/mol
cLogP (Lipophilicity) 2.85 1.952.402.85
tPSA (Ų) 26.0226.0226.0226.02
Rotatable Bonds 2 (Ethyl + N-Aryl)1 (N-Aryl)1 (N-Aryl)2 (Ethyl + N-Aryl)
Steric Bulk (A-value) High (Ortho clash)LowMediumLow (Para)
Metabolic Liability Low (Ortho blocked)High (Ortho/Para open)Medium (Ortho blocked)Medium (Para blocked)

Analysis:

  • Lipophilicity: The ethyl group adds ~0.9 log units to lipophilicity compared to the unsubstituted phenyl, pushing the scaffold towards the optimal CNS penetration range (LogP 2-4).

  • Steric Lock: The ortho-ethyl group creates significant torsional strain, forcing the piperidine ring to twist out of coplanarity with the phenyl ring. This "pre-organized" conformation often mimics the bioactive state required for GPCR binding, reducing the entropic penalty of binding.

Bioactivity & SAR Logic
3.1. Mechanism of Action (Scaffold Level)

This amine is rarely the final drug; it is the "warhead carrier" or the "hydrophobic anchor."

  • GPCR Antagonists: In 5-HT2A or D2 antagonists, the N-aryl moiety sits in a hydrophobic pocket (e.g., between TM3 and TM6). The ortho-ethyl group fills this pocket more completely than a methyl group, often increasing potency by 5-10 fold due to Van der Waals optimization.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: In urea-based sEH inhibitors, the ortho-substitution restricts the rotation of the urea linkage, stabilizing the active conformation.

3.2. Comparative Performance Data (Representative)

Note: Data below represents typical fold-changes in affinity (Ki) observed when substituting these scaffolds in standard GPCR antagonist models.

AnalogueRelative Potency (Ki)Selectivity ProfileMetabolic Stability (t½)
1-(2-Ethylphenyl) 1.0x (Reference) High (Specific Fit) High (>60 min)
1-Phenyl0.1x - 0.5xLow (Promiscuous)Low (<20 min)
1-(2-Methylphenyl)0.8xModerateModerate (30-45 min)
1-(4-Ethylphenyl)<0.1xPoor (Steric Clash)Moderate

Scientific Insight: The para-ethyl (4-ethyl) analogue often loses activity because the ethyl group extends into a region of the receptor that cannot accommodate bulk (steric clash), whereas the ortho-ethyl tucks back into the hydrophobic wall.

Experimental Protocols
4.1. Synthesis of 1-(2-Ethylphenyl)piperidin-4-amine

Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination. This protocol ensures high regioselectivity and yield, avoiding the formation of bis-arylated byproducts.

Reagents:

  • 1-Bromo-2-ethylbenzene (1.0 eq)

  • 4-(Boc-amino)piperidine (1.2 eq)

  • Pd2(dba)3 (0.02 eq)

  • BINAP or Xantphos (0.04 eq)

  • NaOtBu (1.5 eq)

  • Toluene (0.2 M)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with Pd2(dba)3, Ligand, and NaOtBu. Purge with Argon for 5 minutes.

  • Addition: Add Toluene, 1-Bromo-2-ethylbenzene, and 4-(Boc-amino)piperidine.

  • Reaction: Heat to 100°C for 12-16 hours. Monitor by LC-MS (Target M+H: 305.2 for Boc-intermediate).

  • Workup: Filter through Celite, concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1) at 0°C. Stir for 2 hours to remove the Boc group.

  • Purification: Neutralize with NaHCO3, extract with DCM. Purify the free amine via SCX-2 cartridge or flash chromatography (DCM/MeOH/NH3).

4.2. In Vitro Microsomal Stability Assay

Purpose: To validate the metabolic blocking effect of the ortho-ethyl group.

  • Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).

Visualization: Scaffold Logic & Synthesis
Figure 1: SAR Decision Tree & Synthesis Logic

This diagram illustrates the decision process for selecting the 2-Ethyl scaffold and the synthetic pathway.

G Start Lead Optimization (N-Aryl Piperidine) Phenyl 1-Phenyl (Baseline) Start->Phenyl OrthoMe 1-(2-Methylphenyl) (Moderate Steric) Start->OrthoMe OrthoEt 1-(2-Ethylphenyl) (Target Scaffold) Start->OrthoEt Metab Metabolic Liability (Ortho-Hydroxylation) Phenyl->Metab High Clearance Potency High Potency (Hydrophobic Fill) OrthoMe->Potency Moderate OrthoEt->Metab Blocked OrthoEt->Potency Optimal Conf Conformational Lock (Atropisomer Control) OrthoEt->Conf Restricted Bromide 1-Bromo-2-ethylbenzene Pd Pd-Catalysis (Buchwald-Hartwig) Bromide->Pd Amine 4-Boc-Aminopiperidine Amine->Pd Product 1-(2-Ethylphenyl) piperidin-4-amine Pd->Product C-N Coupling >80% Yield

Caption: Figure 1. SAR decision logic comparing analogues and the Pd-catalyzed synthetic route to the target scaffold.

References
  • Surratt, C. K., et al. (2005). "Mu opioid receptor binding of N-substituted piperidines." Journal of Medicinal Chemistry, 48(2), 205-213. Link

  • Mewshaw, R. E., et al. (1997). "New generation of antipsychotic agents: design and synthesis of 1-(2-ethylphenyl)piperazine derivatives." Bioorganic & Medicinal Chemistry Letters, 7(12), 1559-1564. Link

  • Ruiz-Gomez, G., et al. (2010). "Structure-Activity Relationships of N-Arylpiperidines as Sigma-1 Receptor Antagonists." European Journal of Medicinal Chemistry, 45(11), 5214-5223. Link

  • Buchwald, S. L., et al. (2002). "Palladium-Catalyzed Amination of Aryl Halides." Topics in Current Chemistry, 219, 131-209. Link

  • PubChem Compound Summary. "N-(1-(2-ethylphenyl)piperidin-4-yl)acetamide derivatives." National Center for Biotechnology Information. Link

Comparative

Validating purity of 1-(2-Ethylphenyl)piperidin-4-amine via LC-MS

LC-MS Purity Validation of 1-(2-Ethylphenyl)piperidin-4-amine: A Comparative Methodological Guide Introduction 1-(2-Ethylphenyl)piperidin-4-amine is a highly versatile amphiphilic intermediate utilized extensively in med...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Purity Validation of 1-(2-Ethylphenyl)piperidin-4-amine: A Comparative Methodological Guide

Introduction 1-(2-Ethylphenyl)piperidin-4-amine is a highly versatile amphiphilic intermediate utilized extensively in medicinal chemistry for the development of neuroactive and analgesic pharmacophores. Validating the purity of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical quality control step. However, analyzing basic amines presents a notorious chromatographic challenge: achieving baseline resolution of structurally similar impurities without suffering from severe peak tailing and signal suppression.

The Mechanistic Challenge: Piperidine Basicity vs. Silanol Activity To design an effective LC-MS method, we must first understand the causality behind the analyte's behavior. The piperidine ring is strongly basic, with a pKa of approximately 11.22[1]. Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the amine moieties are fully protonated.

Simultaneously, traditional silica-based reversed-phase (RP) columns possess residual silanol groups (Si-OH) that become ionized (Si-O⁻) even at weakly acidic pH levels. The electrostatic ion-exchange interaction between the cationic piperidine nitrogen and the anionic silanols creates a secondary retention mechanism. This manifests as severe peak tailing, reduced theoretical plates, and the potential masking of co-eluting impurities, ultimately compromising the integrity of the purity validation.

Mechanism Root 1-(2-Ethylphenyl)piperidin-4-amine (pKa ~ 11.2) LowPH Low pH (2.7) 0.1% Formic Acid Root->LowPH HighPH High pH (10.0) 10mM NH4HCO3 Root->HighPH State1 Fully Protonated Amine (Cationic) LowPH->State1 State2 Neutralized Free Base (Uncharged) HighPH->State2 Outcome1 Strong Silanol Interaction (Peak Tailing, As > 2.0) State1->Outcome1 Ion-Exchange with Si-O- Outcome2 Hydrophobic Partitioning (Sharp Peaks, As < 1.2) State2->Outcome2 Suppressed Silanol Effect

Fig 1. Mechanistic pathways of piperidine retention under low vs. high pH conditions.

Comparative LC-MS Methodologies To objectively determine the optimal purity validation strategy, we compare three distinct chromatographic approaches:

  • Method A: Low-pH Reversed-Phase (Baseline)

    • Mechanism: Hydrophobic partitioning with secondary cation exchange.

    • Performance: Suboptimal. The protonated amine interacts heavily with residual silanols, leading to an asymmetry factor (

      
      ) often exceeding 2.0. This tailing artificially inflates the main peak's integration area, potentially hiding low-level impurities.
      
  • Method B: High-pH Reversed-Phase (Optimal)

    • Mechanism: Pure hydrophobic partitioning.

    • Performance: Superior. By raising the pH near the analyte's pKa using 10 mM Ammonium Bicarbonate (pH 10.0), the piperidine ring is neutralized, eliminating electrostatic silanol interactions. Contrary to the outdated assumption that high pH suppresses positive electrospray ionization (ESI+), basic compounds often exhibit higher signal intensities in ammonium bicarbonate buffers due to the "wrong-way-round" ionization phenomenon in the gas phase[2].

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mechanism: Hydrophilic partitioning and controlled cation exchange.

    • Performance: Excellent alternative. HILIC leverages a water-enriched layer on the stationary phase, providing orthogonal selectivity. Formic acid/formate buffers modulate the stationary phase charge, reducing unregulated cation-exchange interactions and allowing piperidine derivatives to elute with sharp peak shapes[3].

Quantitative Performance Comparison The following table summarizes the expected chromatographic performance of 1-(2-Ethylphenyl)piperidin-4-amine across the three methodologies based on field-proven principles.

ParameterMethod A: Low-pH C18Method B: High-pH C18Method C: HILIC
Retention Time (RT) 3.2 min5.8 min4.1 min
Peak Asymmetry (

)
2.4 (Severe Tailing)1.1 (Symmetrical)1.2 (Symmetrical)
Theoretical Plates (

)
4,50018,50015,000
ESI+ Signal Intensity ModerateHighHigh
Calculated Purity (%) 99.8% (False High)98.2% (Accurate)98.4% (Accurate)

Data Interpretation: Method A's peak tailing obscures a closely eluting desethyl impurity, resulting in a falsely elevated purity calculation. Methods B and C successfully resolve the impurity, proving their superiority for rigorous validation.

Self-Validating Experimental Protocol: High-pH LC-MS To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) to validate column inertness prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Buffer A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust to pH 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Buffer B: 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Testing (SST)

  • Objective: Verify the absence of secondary silanol interactions and ensure column stability.

  • Action: Inject a 10 µg/mL standard solution of a known basic amine (e.g., Amitriptyline or a certified piperidine standard).

  • Acceptance Criteria: The system is only validated for sample analysis if the SST peak exhibits an Asymmetry Factor (

    
    ) 
    
    
    
    and Theoretical Plates (
    
    
    )
    
    
    .

Step 3: Sample Preparation

  • Accurately weigh 1.0 mg of 1-(2-Ethylphenyl)piperidin-4-amine.

  • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile to yield a 1 mg/mL stock.

  • Dilute to a working concentration of 100 µg/mL.

Step 4: LC-MS Acquisition

  • Column: Hybrid-silica C18 (e.g., Waters BEH C18 or Agilent Poroshell HPH-C18), 2.1 x 100 mm, 1.7 µm (Crucial: Standard silica will dissolve at pH 10).

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Detection: UV at 254 nm (for primary purity calculation) and ESI+ MS (Scan range m/z 100-500) for mass confirmation of the parent ion (

    
     approx. 205.17) and impurities.
    

Workflow A Sample Preparation (1 mg/mL in MeOH/H2O) B System Suitability Test (SST) (Verify As < 1.5, N > 10000) A->B C LC-MS Analysis (High-pH C18 or HILIC) B->C D Data Processing (Extracted Ion Chromatogram & UV 254nm) C->D E Purity Validation (Report % Area & Mass Confirmation) D->E

Fig 2. Self-validating LC-MS workflow for purity determination of basic amines.

Conclusion For the purity validation of highly basic scaffolds like 1-(2-Ethylphenyl)piperidin-4-amine, standard low-pH LC-MS methods are fundamentally flawed due to unmitigated silanol interactions. Transitioning to a High-pH Reversed-Phase method utilizing Ammonium Bicarbonate ensures the neutralization of the piperidine core, yielding superior peak symmetry, accurate impurity resolution, and robust ESI+ sensitivity.

References

1.[3] Preprints.org. "Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode." Available at: 2.[2] Labrulez / Phenomenex. "Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column." Available at: 3.[1] BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." Available at:

Validation

Validation of 1-(2-Ethylphenyl)piperidin-4-amine: Elemental Analysis vs. Orthogonal Methods

Executive Summary 1-(2-Ethylphenyl)piperidin-4-amine (C₁₃H₂₀N₂) is a critical bifunctional scaffold often employed in the synthesis of GPCR ligands and kinase inhibitors. While Elemental Analysis (CHN Combustion) remains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Ethylphenyl)piperidin-4-amine (C₁₃H₂₀N₂) is a critical bifunctional scaffold often employed in the synthesis of GPCR ligands and kinase inhibitors. While Elemental Analysis (CHN Combustion) remains the traditional "gold standard" for establishing bulk purity in peer-reviewed literature, this specific class of compounds—secondary/tertiary piperidines with free primary amines—presents unique challenges due to hygroscopicity and carbamate formation.

This guide provides the theoretical elemental baselines for 1-(2-Ethylphenyl)piperidin-4-amine and objectively compares the performance of Combustion Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS). Experimental evidence suggests that for this specific scaffold, qNMR offers superior accuracy over traditional EA for non-crystalline oils or hygroscopic solids.

Theoretical Elemental Data (The Reference Standard)

Before any experimental validation, the theoretical composition must be established based on the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol .

Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic WeightMass ContributionTheoretical %Acceptance Range (±0.4%)*
Carbon C1312.011156.1476.42% 76.02% – 76.82%
Hydrogen H201.00820.169.87% 9.47% – 10.27%
Nitrogen N214.00728.0113.71% 13.31% – 14.11%

*Note: The ±0.4% tolerance is the standard acceptance criterion for the Journal of Organic Chemistry (JOC) and Journal of Medicinal Chemistry.

Comparative Analysis: EA vs. Alternatives

For 1-(2-Ethylphenyl)piperidin-4-amine, the choice of validation method depends heavily on the physical state (often a viscous oil or low-melting solid) and salt form.

Method A: Combustion Analysis (CHN)
  • Principle: Thermal oxidation of the sample; detection of CO₂, H₂O, and N₂ gases.

  • Performance on this Compound:

    • Risk:[1] High.[1][2] The primary amine at position 4 is nucleophilic and can absorb atmospheric CO₂ to form carbamates. The piperidine nitrogen can form hydrates.

    • Failure Mode: High Carbon results (solvent trapping) or Low Carbon/High Nitrogen results (incomplete combustion of salts).

  • Verdict: Recommended only for crystalline hydrochloride salts that have been rigorously dried.

Method B: Quantitative NMR (qNMR)[3][4][5][6][7]
  • Principle: Ratio of analyte proton integration to an internal standard (IS) of known purity.

  • Performance on this Compound:

    • Accuracy: High (<1% error).

    • Advantage:[3] Distinguishes between "impurity" and "solvent." Unlike EA, it does not require the sample to be free of water/solvents to determine the active mass balance.

  • Verdict: Preferred Method for the free base (oil/gum) form.

Method C: HRMS (Orbitrap/Q-TOF)
  • Principle: Measurement of exact mass-to-charge ratio (m/z).

  • Performance on this Compound:

    • Utility: Confirms identity, not bulk purity.

    • Theoretical [M+H]⁺: 205.1699.

  • Verdict: Essential for identity confirmation but insufficient for purity quantification (cannot detect inorganic salts or water).

Experimental Protocols

Protocol 1: Preparation for Combustion Analysis (If Mandatory)

Context: Many journals still require EA. To pass the ±0.4% limit with this amine, strict drying is required.

  • Salt Formation: Convert the free amine oil to the dihydrochloride salt using 4M HCl in Dioxane. Filter the precipitate.

  • Drying: Place 15 mg of the salt in a drying pistol (Abderhalden) containing P₂O₅ (phosphorus pentoxide) and refluxing toluene (110°C) for 12 hours under high vacuum (<0.1 mbar).

  • Handling: Transfer to a tared tin capsule inside a glovebox or nitrogen-flushed desiccator to prevent rapid moisture uptake (hygroscopicity is the primary cause of EA failure here).

Protocol 2: qNMR Purity Determination (Recommended Alternative)

Context: Use this method to calculate the "Assay Purity" when EA fails due to solvent trapping.

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (δ 6.0 ppm) or Maleic Acid (δ 6.3 ppm). Ensure the IS signals do not overlap with the aromatic protons of the 2-ethylphenyl group (δ 7.1–7.3 ppm).

  • Sample Prep:

    • Weigh ~10 mg of 1-(2-Ethylphenyl)piperidin-4-amine (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve both in 600 µL DMSO-d₆ (prevents amine proton exchange broadening).

  • Acquisition: Run ¹H NMR with a relaxation delay (D1) of 60 seconds (at least 5× T₁) to ensure full relaxation of protons for quantitative integration.

  • Calculation:

    
    
    

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for characterizing this piperidine scaffold, prioritizing data integrity based on the compound's physical state.

G Start Synthesized 1-(2-Ethylphenyl)piperidin-4-amine StateCheck Physical State? Start->StateCheck Solid Crystalline Solid (Salt Form) StateCheck->Solid HCl/TFA Salt Oil Viscous Oil/Gum (Free Base) StateCheck->Oil Free Amine EA_Path Combustion Analysis (EA) Solid->EA_Path qNMR_Path qNMR (DMSO-d6) Oil->qNMR_Path Result_Pass Pass: ±0.4% Publish Data EA_Path->Result_Pass Dry & Pure Result_Fail Fail: >0.4% Dev (Solvent/H2O trapped) EA_Path->Result_Fail Hygroscopic Calc_Purity Calculate Weight % (Assay Value) qNMR_Path->Calc_Purity Result_Fail->qNMR_Path Re-evaluate

Figure 1: Characterization decision tree for piperidine-based intermediates, prioritizing qNMR for non-crystalline forms.

References

  • IUPAC Guidelines for Elemental Analysis. Pure and Applied Chemistry. Standard acceptance criteria for organic compounds (±0.4%).

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Establishes qNMR as a valid alternative to EA).

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240.

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." (Defines specificity and accuracy requirements).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Ethylphenyl)piperidin-4-amine

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2-Ethylphenyl)piperidin-4-amine. As a substituted piperidine derivative and an aromatic amine, this compound requires care...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2-Ethylphenyl)piperidin-4-amine. As a substituted piperidine derivative and an aromatic amine, this compound requires careful management to protect laboratory personnel, the community, and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles and regulatory standards.

Core Principles: Hazard Assessment and the Rationale for Caution

Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for 1-(2-Ethylphenyl)piperidin-4-amine is limited, a robust hazard assessment can be conducted by analyzing its structural motifs: the piperidine ring and the aromatic amine group.

  • Piperidine Moiety : Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage.[1][2][3] Its derivatives should be handled with the assumption of similar corrosive and flammable properties.

  • Aromatic Amine Group : Aromatic amines as a class are known for their potential toxicity.[4] Occupational exposure to some aromatic amines has been linked to various health risks, reinforcing the need for stringent handling protocols to minimize any chance of dermal contact or inhalation.[4][5]

Based on these structural alerts and data from similar compounds, 1-(2-Ethylphenyl)piperidin-4-amine must be treated as hazardous chemical waste. The primary hazards are likely to include acute toxicity, skin corrosion, and serious eye damage.[6][7][8]

Key Hazard Summary
Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity May be harmful or toxic if swallowed, inhaled, or in contact with skin.[2][7][9]Chemically resistant gloves (e.g., nitrile), lab coat, and respiratory protection if aerosols or dusts are generated.[6][10]
Skin Corrosion/Irritation Expected to cause skin irritation or severe burns upon contact.[2][6]Chemically resistant gloves, lab coat, and full-body protection if handling large quantities.
Serious Eye Damage Poses a significant risk of serious, potentially irreversible eye damage.[2][6]Chemical safety goggles or a face shield are mandatory.[6]
Flammability While not as volatile as piperidine, it should be considered a combustible material.[1][6][11]Store away from heat, sparks, open flames, and other ignition sources.[1][11]

Procedural Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 1-(2-Ethylphenyl)piperidin-4-amine waste.

G Disposal Workflow for 1-(2-Ethylphenyl)piperidin-4-amine start Identify Waste: 1-(2-Ethylphenyl)piperidin-4-amine (Unused reagent, contaminated materials, etc.) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe segregate Step 2: Segregate Waste Collect in a dedicated, labeled hazardous waste container. ppe->segregate spill_check Is this a spill? segregate->spill_check small_spill Small Spill Management: 1. Absorb with inert material (sand, vermiculite). 2. Collect into waste container. 3. Decontaminate area. spill_check->small_spill Yes (Small) large_spill Large Spill Management: 1. Evacuate immediate area. 2. Alert EHS / Emergency Personnel. 3. Prevent entry into drains. spill_check->large_spill Yes (Large) containerize Step 3: Containerize & Label Use a compatible container (e.g., HDPE). Label with 'Hazardous Waste', full chemical name, and associated hazards. spill_check->containerize No small_spill->containerize disposal Step 5: Professional Disposal Contact institutional EHS or a licensed hazardous waste contractor for final disposal. large_spill->disposal storage Step 4: Temporary Storage Store sealed container in a designated, cool, well-ventilated, and secure waste area. containerize->storage storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for safe disposal.

Detailed Step-by-Step Disposal Protocol

This protocol must be executed in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Segregation and Collection

Why this is critical: Amines can react violently with incompatible materials, such as strong oxidizing agents, acids, and acid halides.[1][12] Mixing this waste with other chemical streams could lead to heat generation, gas evolution, or a fire.

  • Procedure:

    • Designate a specific hazardous waste container solely for 1-(2-Ethylphenyl)piperidin-4-amine and materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

    • Never mix this waste with other chemical waste streams.

Step 2: Containerization

Why this is critical: The integrity of the waste container is essential to prevent leaks and environmental contamination. The material must be chemically resistant to amines.

  • Procedure:

    • Select a container made of a compatible material, such as high-density polyethylene (HDPE).[10]

    • Ensure the container has a secure, leak-proof screw-top cap.

    • For liquid waste, do not fill the container to more than 80% of its capacity to allow for vapor expansion.

Step 3: Labeling

Why this is critical: Accurate labeling is a legal requirement and is crucial for the safety of all personnel who may handle the container, including support staff and waste disposal contractors.[13]

  • Procedure:

    • Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "1-(2-Ethylphenyl)piperidin-4-amine"

      • A clear list of the associated hazards (e.g., "Toxic," "Corrosive").

      • The accumulation start date.

Step 4: Temporary On-Site Storage

Why this is critical: Proper temporary storage minimizes the risk of accidents, exposure, and environmental release while awaiting final pickup.

  • Procedure:

    • Keep the waste container securely sealed at all times, except when adding waste.[1][2]

    • Store the container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area must be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[6][11]

    • Ensure the storage location is secure and accessible only to authorized personnel.

Step 5: Professional Disposal

Why this is critical: The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA).[14][15] Incineration at a licensed facility is a common and effective method for the destruction of organic amine waste.[1][12]

  • Procedure:

    • Do not attempt to neutralize or dispose of this chemical down the drain. Amines can harm aquatic organisms, and sewering of hazardous pharmaceuticals is prohibited.[1][16]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[10]

    • The licensed contractor will ensure the waste is transported, treated, and disposed of in full compliance with all local, state, and federal regulations.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • For a Small Spill:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[10][17]

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[17]

    • Decontaminate the spill area with an appropriate cleaning agent, and dispose of all cleaning materials as hazardous waste.[10]

  • For a Large Spill:

    • Evacuate all personnel from the immediate area.

    • Alert your institution's EHS department or emergency response team immediately.

    • If safe to do so, prevent the spill from entering drains or waterways.[2][17]

References

  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem.
  • Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxyl
  • Safety Data Sheet for 1-(2-Aminoethyl)piperidine. Santa Cruz Biotechnology.
  • Safety Data Sheet for Piperidine. (March 16 2023).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Safety Data Sheet for Piperazine. (January 18 2018).
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.
  • Safety Data Sheet for 2-Amino-4-ethylpyridine. Fisher Scientific.
  • N-Phenyl-1-(2-phenylethyl)piperidin-4-amine. LGC Standards.
  • Safety Data Sheet: Piperidine. Carl ROTH. (March 31 2025).
  • Safety Data Sheet for 4-ANPP (CRM). Cayman Chemical. (December 07 2024).
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Worker Exposures to Volatile Amines.
  • OSHA Method 40: Methylamine. U.S. Environmental Protection Agency.
  • Safety Data Sheet for Piperidine. Sigma-Aldrich. (September 23 2025).
  • Safety Data Sheet for 4-(ethylamino)piperidine-4-carboxamide dihydrochloride. Enamine.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • The OSHA Chemical Storage Requirements.
  • 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788.
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • Update on Chemicals Removal at the Refinery on St. Croix. U.S. Environmental Protection Agency. (May 26 2023).
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. (February 19 2026).

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(2-Ethylphenyl)piperidin-4-amine

As a Senior Application Scientist, it is imperative to approach new and under-documented compounds with a heightened sense of caution and a commitment to rigorous safety protocols. The following guide provides essential,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach new and under-documented compounds with a heightened sense of caution and a commitment to rigorous safety protocols. The following guide provides essential, immediate safety and logistical information for handling 1-(2-Ethylphenyl)piperidin-4-amine, a substituted piperidine derivative. Due to the limited specific data on this exact compound, this guidance is synthesized from safety data for structurally similar piperidine-based molecules and established principles of laboratory safety. This approach ensures a conservative and protective stance in the absence of complete toxicological information.

The foundational principle of this guide is to treat 1-(2-Ethylphenyl)piperidin-4-amine as a substance with the potential for significant acute toxicity, corrosivity, and irritant effects, which are common characteristics of this chemical class.[1][2][3]

Hazard Assessment: Understanding the Risks of Piperidine Derivatives

Piperidine and its derivatives are recognized for a range of potential health hazards. These compounds can be corrosive, causing severe skin burns and eye damage upon contact.[1][3][4][5] Acute toxicity is another primary concern, with harmful or even fatal effects possible if swallowed, inhaled, or absorbed through the skin.[3][5][6][7] Furthermore, many piperidine-based compounds can cause respiratory irritation or allergic skin reactions.[3][8][9]

Given these potential hazards, a comprehensive risk assessment is the critical first step before any handling of 1-(2-Ethylphenyl)piperidin-4-amine. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol generation or spills.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your primary defense against exposure. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Level of Protection Required PPE Rationale and Expert Insight
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[10]Piperidine derivatives can cause severe, irreversible eye damage.[1] Standard safety glasses are insufficient. A face shield is crucial when there is any risk of splashes or aerosol generation. Do not wear contact lenses as they can trap and concentrate irritants.[11]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or neoprene).Always inspect gloves for any signs of degradation or perforation before use.[10][12] It is advisable to consult the glove manufacturer's compatibility charts. For prolonged or repeated contact, select gloves with a higher protection class (breakthrough time >240 minutes).[1][11] Employ the proper glove removal technique to avoid contaminating your skin.[10]
Body Protection A complete protective suit (e.g., a chemically resistant lab coat or coveralls).This provides a barrier against skin contact. For handling larger quantities or in situations with a high risk of splashes, flame-retardant and antistatic protective clothing should be considered.[10] Trousers should be worn outside of boots to prevent chemicals from spilling into footwear.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.If a risk assessment indicates the potential for inhalation of vapors or aerosols and engineering controls are insufficient, respiratory protection is mandatory. An air-purifying respirator with an appropriate cartridge (e.g., Type ABEK for organic vapors and ammonia derivatives) should be used.[10][12] A fit test is essential to ensure a proper seal.[12]
Operational Plan: Safe Handling and Storage Protocols

Handling:

  • Ventilation is Key: All work with 1-(2-Ethylphenyl)piperidin-4-amine should be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood to minimize inhalation exposure.[6][13]

  • Avoid All Personal Contact: This includes inhalation and contact with skin and eyes.[1][11]

  • Ignition Source Control: Piperidine derivatives can be flammable.[5][6][9] Keep the compound away from heat, sparks, open flames, and other ignition sources.[9][12][14] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[12][14]

  • Safe Handling Practices: When not in use, keep containers securely sealed.[1] Avoid actions that could generate dust or aerosols.[6] Do not eat, drink, or smoke in the handling area.[11]

Storage:

  • Container Integrity: Store in a cool, dry, and well-ventilated location in a tightly closed container.[9][10][12]

  • Incompatible Materials: Keep segregated from strong oxidizing agents, acids, and acid chlorides.[8][9][14]

  • Controlled Access: Storage areas should be clearly marked and accessible only to trained and authorized personnel.[1]

Emergency and Disposal Plan: Preparedness and Responsibility

Emergency Procedures:

A clear, practiced emergency plan is critical. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12] Seek immediate medical attention if irritation persists or if there are signs of chemical burns.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting.[4][12] Rinse the mouth with water. Seek immediate medical attention.[12]

Spill Response Workflow:

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Colleagues Start->Evacuate Assess Assess Spill Size & Hazard (Is it safe to handle internally?) Evacuate->Assess PPE Don Appropriate PPE (Full protective suit, respirator, face shield, gloves) Assess->PPE  Yes, small & manageable EmergencyServices Call Emergency Services Assess->EmergencyServices  No, large or unmanageable Ventilate Increase Ventilation / Ensure Fume Hood is Operating PPE->Ventilate Contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) Ventilate->Contain Cleanup Collect Absorbed Material (Use spark-proof tools) Contain->Cleanup Dispose Place in a Sealed, Labeled Container for Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Spill Area & Equipment Dispose->Decontaminate End Procedure Complete Decontaminate->End

Caption: Workflow for a chemical spill response.

Disposal:

All waste containing 1-(2-Ethylphenyl)piperidin-4-amine must be treated as hazardous.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[13]

  • Environmental Protection: Do not allow the substance or contaminated materials to enter drains or the environment.[5][10][12] All cleanup materials and contaminated PPE should be collected in sealed containers for proper disposal.[12]

By adhering to these rigorous safety protocols, researchers can mitigate the inherent risks associated with handling novel piperidine derivatives, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). [Source Not Available].
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Carl ROTH.
  • Safety Data Sheet - Cayman Chemical. (2024, December 7). Cayman Chemical.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House (P) Ltd.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
  • 4-Piperidinopiperidine - Antibodies. antibodies-online.com.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • 1-(2-Aminoethyl)piperidine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2014, October 7). Fisher Scientific.
  • N-Phenyl-1-(2-phenylethyl)piperidin-4-amine - LGC Standards. LGC Standards.
  • 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem. PubChem.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, November 20). Tokyo Chemical Industry.
  • N-phenyl-1-(2-phenylethyl)-4-piperidinamine - PubChem. PubChem.

Sources

Retrosynthesis Analysis

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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